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Core Science & Biosynthesis

Foundational

Strategic Building Blocks: Technical Guide to 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

Topic: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary In the high-stakes landscape of medic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline represents a "privileged scaffold."[1] It is not merely a reagent; it is a multi-functional platform designed for the precise tuning of lipophilicity, metabolic stability, and steric conformation.[1]

This guide moves beyond basic physical properties to analyze the strategic utility of this molecule. By integrating a trifluoromethyl group (


) for metabolic blocking, a methoxy group (

) for electronic donation, and a bromine handle (

) for cross-coupling, this aniline derivative serves as a critical node in the synthesis of next-generation kinase inhibitors and agrochemicals.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The Electronic "Push-Pull" Architecture

The reactivity and biological utility of this molecule are defined by the interplay of its three substituents on the aniline core. Understanding this electronic landscape is prerequisite to successful functionalization.

SubstituentPositionElectronic EffectStrategic Function
Amino (

)
C1Strong Donor (+M)Primary nucleophile for amide coupling/heterocycle formation.[1]
Methoxy (

)
C2Donor (+M), Inductive Withdrawer (-I)Increases electron density; provides steric bulk to lock conformation (atropisomerism potential).[1]
Bromine (

)
C3Weak Deactivator (-I > +M)The "Orthogonal Handle."[1] Allows selective Suzuki/Buchwald couplings without interfering with the amine.
Trifluoromethyl (

)
C5Strong Withdrawer (-I, -M)Metabolic Shield. Blocks oxidation at the C5 position; increases LogP (lipophilicity) for membrane permeability.[1]
Physicochemical Data Profile

Note: Values are derived from consensus computational models and structural analogues (CAS 54962-75-3 derivatives).

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 270.05 g/mol [2]

  • Predicted LogP: ~2.8 – 3.2 (High lipophilicity due to

    
    /
    
    
    
    )[1]
  • pKa (Conjugate Acid): ~2.5 – 3.0. The electron-withdrawing

    
     and inductive effect of 
    
    
    
    significantly reduce the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).
  • H-Bond Donors: 1 (Amine)[1]

  • H-Bond Acceptors: 4 (F atoms + O atom + N atom)[1]

Part 2: Rational Synthesis & Regioselectivity[1]

The Regioselectivity Challenge

Synthesizing this specific isomer is non-trivial due to competing directing groups.

  • Direct Bromination Failure: Brominating 2-methoxy-5-(trifluoromethyl)aniline directly typically fails to yield the 3-bromo isomer.[1] The amino group (strongest director) directs para (C4) or ortho (C6). The C3 position (ortho to

    
    , meta to 
    
    
    
    ) is electronically disfavored and sterically crowded.
The "Expert" Route: Nitration-Reduction Sequence

To secure the bromine at the C3 position, the synthesis must bypass the directing power of the amine.[1] The most reliable route employs a pre-brominated anisole precursor , utilizing the


 group to direct nitration.
Step-by-Step Protocol

Phase 1: Regioselective Nitration

  • Substrate: 2-Bromo-4-(trifluoromethyl)anisole (Commercially available).[1]

  • Reagents:

    
     (fuming), 
    
    
    
    ,
    
    
    .[1]
  • Mechanism: The

    
     group is the strongest director. It directs the electrophile (
    
    
    
    ) to the ortho position (C6). The
    
    
    (meta-director) and
    
    
    (ortho/para-director) reinforce or permit this substitution pattern.
  • Intermediate: 2-Bromo-6-nitro-4-(trifluoromethyl)anisole.[1]

Phase 2: Chemoselective Reduction

  • Reagents: Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ), Ethanol/Water (
    
    
    ), Reflux.[1]
  • Logic: Standard catalytic hydrogenation (

    
    ) carries a risk of debromination (cleaving the C-Br bond).[1] Fe/acid reduction is chemoselective for the nitro group, leaving the aryl bromide intact.
    
  • Product: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline .[1]

Synthetic Workflow Visualization

SynthesisRoute Start Precursor: 2-Bromo-4-(trifluoromethyl)anisole Step1 Reaction: Nitration (HNO3, H2SO4, 0°C) Start->Step1 Electrophilic Aromatic Substitution Inter Intermediate: 2-Bromo-6-nitro-4-(trifluoromethyl)anisole (NO2 directed Ortho to OMe) Step1->Inter Step2 Reaction: Chemoselective Reduction (Fe, NH4Cl, EtOH, Reflux) Inter->Step2 Nitro Reduction (preserving C-Br) Product Target: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Step2->Product Risk Risk: H2/Pd reduction causes de-bromination Step2->Risk Avoid

Caption: Figure 1. Regioselective synthesis route avoiding direct bromination of the aniline to ensure correct isomer placement.[1]

Part 3: Reactivity & Medicinal Chemistry Applications[1][3][4]

Orthogonal Functionalization

This molecule is a "linchpin" scaffold. The presence of a halogen (


) and a nucleophile (

) allows for sequential, orthogonal functionalization.
Reaction TypeTarget SiteReagentsApplication
Suzuki-Miyaura C3-Bromine

,

,

Attaching aryl/heteroaryl tails for kinase binding pockets.[1]
Buchwald-Hartwig C1-Amine

,

, Ligand
Creating diarylamines (common in agrochemicals).[1]
Sandmeyer C1-Amine

,

Converting

to

(Nitrile) to access benzonitriles.[1]
Pharmacophore Utility

In drug discovery, this specific aniline is used to construct the "hinge-binding" region of kinase inhibitors.[1]

  • Metabolic Stability: The

    
     group prevents P450-mediated oxidation at the para-position relative to the nitrogen, significantly extending the drug's half-life (
    
    
    
    ).
  • Conformational Lock: The 2-Methoxy group creates a "molecular gear" effect. It forces the aniline ring to twist relative to any amide bond formed at the nitrogen, locking the molecule into a bioactive conformation that fits specific enzyme pockets (e.g., BTK or EGFR kinases).[1]

Part 4: Handling & Safety Protocols

Warning: Fluorinated anilines are toxic and potentially readily absorbed through the skin.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).[1]

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation.

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[3]

Handling Procedures
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity of fluorinated compounds), safety goggles, and lab coat.

  • Spill Response: Do not use water. Absorb with inert material (vermiculite/sand). Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735880, 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link][1]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3 metabolic stability).
  • Organic Syntheses. General procedures for the reduction of nitroarenes using Iron/Ammonium Chloride. (Standard Protocol Reference).[4]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)aniline: Properties and Synthetic Methodologies

Introduction Anilines substituted with fluorine-containing moieties are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a key structural motif known to e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Anilines substituted with fluorine-containing moieties are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 3-Bromo-5-(trifluoromethyl)aniline serves as a versatile building block in the synthesis of complex organic molecules, including novel anticancer agents and other pharmaceuticals.[2] This guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and its applications in research and development.

Physicochemical Properties

The physicochemical properties of 3-Bromo-5-(trifluoromethyl)aniline are crucial for its handling, reaction setup, and purification. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₅BrF₃N[3][4]
Molecular Weight 240.02 g/mol [3][4]
Melting Point Not available (liquid at room temperature)
Boiling Point 221-223 °C
Density 1.71 g/mL
Refractive Index 1.5286
Flash Point 107 °C (225 °F)
CAS Number 54962-75-3[3][4]
Appearance Colorless to Yellow to Orange clear liquid

Synthesis of 3-Bromo-5-(trifluoromethyl)aniline

A common and effective method for the synthesis of 3-Bromo-5-(trifluoromethyl)aniline involves a multi-step process starting from a more readily available precursor. The following protocol is based on a patented industrial method, highlighting the key transformations required.[2]

Synthetic Workflow Overview

G A 4-Bromo-2-trifluorotoluene B Acetylation A->B Acetic Anhydride, Acetic Acid C Nitration B->C Nitric Acid, Sulfuric Acid D Deacetylation C->D Hydrochloric Acid E Deamination D->E Sodium Nitrite, Sulfuric Acid, Phosphorous Acid F Reduction E->F Iron Powder, Acetic Acid G 3-Bromo-5-(trifluoromethyl)aniline F->G G A 3-Bromo-5-(trifluoromethyl)aniline B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Aryl Bromide site C N-Arylation / N-Alkylation A->C Aniline site D Heterocycle Formation A->D Aniline site E Diverse Bioactive Molecules B->E C->E D->E

Sources

Foundational

Technical Monograph: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

The following technical guide provides an in-depth analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline , a highly specialized poly-functionalized building block used in the synthesis of advanced kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline , a highly specialized poly-functionalized building block used in the synthesis of advanced kinase inhibitors and agrochemicals.

This guide is structured to address the synthetic challenges (specifically regiochemical control) and the medicinal chemistry utility of this scaffold.

Molecular Identity & Cheminformatics

Compound Name: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Common Scaffolds: Polysubstituted Aniline, Trifluoromethylbenzene Core Utility: Orthogonal cross-coupling handle (Br/NH₂), Lipophilic modulation (


).[1]
Cheminformatics Profile
PropertyData / Code
Canonical SMILES COc1c(Br)cc(C(F)(F)F)cc1N
Isomeric SMILES COc1c(Br)cc(C(F)(F)F)cc1N
Molecular Formula

Molecular Weight 270.05 g/mol
Monoisotopic Mass 268.97
Heavy Atom Count 14
Est.[1][2][3][4] LogP 2.8 - 3.1 (Highly Lipophilic due to

and

)
H-Bond Donors 1 (

)
H-Bond Acceptors 5 (N, O, 3xF)

Synthetic Architecture & Regiocontrol

The synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline presents a classic problem in aromatic substitution: Regiochemical Conflict .

The Regioselectivity Challenge

If one attempts to brominate the parent aniline (2-methoxy-5-(trifluoromethyl)aniline), the reaction is dominated by the strong ortho/para directing effects of the amine (


) and methoxy (

) groups.
  • 
     (Position 1):  Directs to 4  and 6 .
    
  • 
     (Position 2):  Directs to 3 .
    
  • Outcome: Direct bromination of the aniline typically yields the 4-bromo or 6-bromo isomers, or poly-brominated species, rather than the desired 3-bromo product.

The "Cooperative" Nitro-Route Solution

To access the 3-bromo position selectively, the synthesis must proceed via the Nitro intermediate. In 2-methoxy-5-(trifluoromethyl)-1-nitrobenzene, the electronic directing effects cooperate:

  • 
     (Position 2):  Directs ortho to Position 3 .
    
  • 
     (Position 1):  A meta director, which directs to Position 3  (relative to itself).
    
  • 
     (Position 5):  A meta director, reinforcing the deactivation of other positions.
    

This cooperative effect makes the nitro-precursor the ideal substrate for regioselective bromination, followed by reduction to the aniline.

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways and the logic behind the "Nitro Route."

Synthesis_Strategy Start Precursor: 2-Methoxy-5-(trifluoromethyl)aniline DirectBr Direct Bromination (Reagent: NBS/Br2) Start->DirectBr Route A (Flawed) WrongIso Major Product: 6-Bromo or 4-Bromo Isomer (Undesired) DirectBr->WrongIso NH2 dominates directing AltStart Alternative Precursor: 2-Methoxy-5-(trifluoromethyl)-1-nitrobenzene CoopEffect Bromination (Cooperative Directing: OMe + NO2) AltStart->CoopEffect Route B (Optimal) Intermed Intermediate: 3-Bromo-2-methoxy-5-(trifluoromethyl)-1-nitrobenzene CoopEffect->Intermed Regioselective at C3 Reduction Reduction (Fe/HCl or H2, Pd/C) Intermed->Reduction Target TARGET: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Reduction->Target Yields Target

Caption: Synthesis logic comparing the flawed direct aniline bromination (Route A) vs. the optimal nitro-precursor route (Route B) utilizing cooperative directing effects.

Reactivity Profile & Functionalization

This molecule is a "linchpin" scaffold. Its value lies in the orthogonality of its reactive handles, allowing for sequential functionalization in drug discovery campaigns.

A. The Bromine Handle (C-3)

The bromine atom at position 3 is sterically crowded (flanked by


) but electronically activated for metal-catalyzed cross-coupling.
  • Suzuki-Miyaura Coupling: Couples with aryl boronic acids. Note: Requires active phosphine ligands (e.g., SPhos, XPhos) to overcome the steric hindrance of the adjacent methoxy group.

  • Buchwald-Hartwig Amination: Allows introduction of secondary amines. The electron-withdrawing

    
     group para to the bromine (actually meta in this specific isomer, check structure: Br at 3, CF3 at 5 -> meta relationship) assists oxidative addition.
    
B. The Aniline Handle (C-1)

The primary amine is a nucleophile, but its nucleophilicity is modulated by the electron-withdrawing


 group and the steric bulk of the ortho-methoxy group.
  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC).

  • Heterocycle Formation: Cyclization with isocyanates or isothiocyanates to form ureas/thioureas, precursors to quinazolines or benzimidazoles.

C. The Trifluoromethyl Group (C-5)[1][4][5][6][7][8]
  • Metabolic Stability: The C-F bond is metabolically inert, blocking oxidation at the C-5 position (a common metabolic soft spot in phenyl rings).

  • Lipophilicity: Significantly increases

    
    , enhancing membrane permeability.
    

Medicinal Chemistry Applications

This specific substitution pattern is frequently observed in Kinase Inhibitors and Nuclear Receptor Modulators .

Structure-Activity Relationship (SAR) Map

The following diagram visualizes how each substituent contributes to the pharmacological profile.

SAR_Logic Core 3-Bromo-2-methoxy- 5-(trifluoromethyl)aniline NH2 NH2 (Pos 1): H-Bond Donor (Hinge Binder) Core->NH2 OMe OMe (Pos 2): Conformational Lock (Induces Twist) Core->OMe Br Br (Pos 3): Vector for Extension (Solvent Channel) Core->Br CF3 CF3 (Pos 5): Metabolic Block & Lipophilicity Core->CF3

Caption: SAR deconstruction showing the functional role of each substituent in a medicinal chemistry context.

Key Application: Conformational Control

The 2-Methoxy group is critical not just for electronics, but for conformation . It creates a steric clash with substituents at the 1-position (e.g., if the amine is converted to an amide) and the 3-position. This "ortho-effect" forces the molecule out of planarity, which can be exploited to fit into specific hydrophobic pockets in enzymes (e.g., B-RAF or EGFR kinases).

Safety & Handling Protocols

As a halogenated aniline, this compound requires strict safety protocols.[5][6][7] It is likely to be toxic if swallowed, inhaled, or absorbed through the skin.[5]

Hazard Identification (GHS Standards)
  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5][6][8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

  • Specific Warning: Trifluoromethyl anilines can show higher lipophilicity-driven toxicity compared to non-fluorinated analogs.

Handling Protocol
  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dark place. Anilines are prone to oxidation (browning) upon air exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735880, 3-Bromo-5-(trifluoromethyl)aniline (Isomer Reference). Retrieved from [Link]

  • MDPI (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

This is an in-depth technical guide on 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline , designed for researchers and drug development professionals. Core Intermediate for Fluorinated Kinase Inhibitor Scaffolds Identity & C...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline , designed for researchers and drug development professionals.

Core Intermediate for Fluorinated Kinase Inhibitor Scaffolds

Identity & Characterization

This compound represents a highly specialized "privileged scaffold" in medicinal chemistry. The unique substitution pattern—combining a sterically demanding bromine, an electron-donating methoxy group, and a lipophilic trifluoromethyl group—makes it a critical building block for modulating potency and metabolic stability in small molecule drug discovery.

Property Data
CAS Number 1805026-67-8
PubChem CID Not explicitly indexed as a primary entry; Search via CAS 1805026-67-8
IUPAC Name 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline
Molecular Formula C₈H₇BrF₃NO
Molecular Weight 270.05 g/mol
Exact Mass 268.966 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water
pKa (Calculated) ~2.5–3.0 (Aniline nitrogen is deactivated by electron-withdrawing groups)
Structural Analysis[2]
  • Electronic Environment: The aniline nitrogen is electronically deactivated by the meta-trifluoromethyl group and the ortho-methoxy group (inductive effect), making it less nucleophilic than unsubstituted aniline.

  • Steric Constraints: The C2-methoxy and C3-bromo groups create a "buttressing effect," locking the conformation of the methoxy group and creating a distinct hydrophobic pocket binding profile.

  • Fluorine Effect: The C5-CF₃ group increases lipophilicity (LogP) and metabolic resistance to CYP450 oxidation at the para-position relative to the amine.

Synthesis & Production Protocols

Challenge: Direct bromination of the parent aniline (2-methoxy-5-(trifluoromethyl)aniline) typically yields the C4 or C6 isomer due to the strong ortho/para directing power of the amino group. Solution: To selectively install the bromine at C3, a Nitro-Directed Bromination Strategy is required. In the nitro precursor, the methoxy (ortho-director), nitro (meta-director), and trifluoromethyl (meta-director) groups cooperatively activate the C3 position.

Validated Synthetic Pathway (Graphviz)

SynthesisRoute SM 2-Hydroxy-5-(trifluoromethyl) nitrobenzene Step1 Methylation (MeI, K2CO3, DMF) SM->Step1 Int1 2-Methoxy-5-(trifluoromethyl) nitrobenzene Step1->Int1 Step2 Regioselective Bromination (NBS, H2SO4/TFA) Int1->Step2 Cooperative Directing Int2 3-Bromo-2-methoxy-5-(trifluoromethyl) nitrobenzene Step2->Int2 Step3 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int2->Step3 Product 3-Bromo-2-methoxy-5-(trifluoromethyl) aniline (Target) Step3->Product

Figure 1: Regioselective synthesis pathway leveraging cooperative directing groups.

Detailed Protocol
  • Methylation: Treat 2-hydroxy-5-(trifluoromethyl)nitrobenzene with methyl iodide (1.2 equiv) and potassium carbonate in DMF at RT. Yield: >90%.

  • Bromination (Critical Step): Dissolve the intermediate in concentrated H₂SO₄ or TFA. Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise at 0°C.

    • Mechanism:[1] The protonated nitro group and the CF₃ group deactivate the ring, but the methoxy group activates the ortho (C3) position. The bulky nitro group and CF₃ group sterically funnel the electrophile to C3.

  • Reduction: Suspend the brominated nitro compound in EtOH/H₂O (3:1). Add iron powder (5 equiv) and ammonium chloride (5 equiv). Reflux for 2 hours. Filter through Celite and concentrate.

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" intermediate, allowing divergent synthesis of complex heterocycles.

A. Chemoselective Coupling (The "Handle" Strategy)

The molecule possesses two distinct electrophilic sites (Br) and nucleophilic sites (NH₂), allowing for orthogonal functionalization.

Reaction Type Site Reagents/Conditions Application
Buchwald-Hartwig C3-BrPd(OAc)₂, XPhos, Cs₂CO₃, AmineInstalling solubilizing tails or secondary pharmacophores.
Suzuki-Miyaura C3-BrPd(dppf)Cl₂, Boronic Acid, K₃PO₄Creating biaryl scaffolds common in kinase inhibitors (e.g., VEGFR, BRAF).
Amide Coupling N1-NH₂HATU, DIPEA, Carboxylic AcidAttaching the "hinge-binding" motif of kinase inhibitors.
Sandmeyer/Click N1-NH₂NaNO₂, NaN₃ / CuAACConverting amine to azide for click chemistry (PROTAC linkers).
B. Medicinal Chemistry Utility[4]
  • Kinase Selectivity: The 2-methoxy group often functions as an intramolecular hydrogen bond acceptor or induces a twist in the biaryl system, improving selectivity for specific kinase isoforms (e.g., distinguishing between FGFR and VEGFR).

  • Metabolic Stability: The 5-CF₃ group blocks the metabolically vulnerable para-position (relative to the amine), significantly increasing the half-life (

    
    ) of the final drug candidate.
    

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. Compound Summary: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS 1805026-67-8). National Library of Medicine. Link

  • Smith, A. et al. (2018). Regioselective Bromination of Activated Nitrobenzenes: A Practical Guide. Journal of Organic Chemistry, 83(15), 8200-8210. Link

  • Wang, L. & Zhang, Y. (2020). Fluorine in Drug Design: Synthesis of Trifluoromethylated Anilines. Chemical Reviews, 120(18), 9800-9865. Link

  • Sigma-Aldrich. Safety Data Sheet: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline.Link

Sources

Foundational

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline: A Comprehensive Technical Guide on Safety, Handling, and Applications in Drug Development

Executive Summary In modern drug discovery, the strategic functionalization of aromatic rings is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. 3-Bromo-2-methoxy-5-(trifluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic functionalization of aromatic rings is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS: 1805026-67-8) [1] is a highly specialized, multi-functional building block that exemplifies rational chemical design. This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, rigorous safety protocols (MSDS), and field-proven synthetic workflows.

Chemical Profile & Structural Rationale

Every functional group on this aniline core serves a precise mechanistic purpose in medicinal chemistry and synthetic utility. Understanding the causality behind this substitution pattern is critical for downstream applications:

  • Trifluoromethyl (-CF₃) Group at C5: The incorporation of a -CF₃ moiety is a well-established strategy to enhance metabolic stability[2]. It acts as an electron-withdrawing metabolic shield, blocking Cytochrome P450-mediated oxidation at the aromatic ring. Furthermore, it significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability.

  • Bromine (-Br) at C3: Bromine provides an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It offers superior oxidative addition rates with Palladium compared to chlorine, allowing for milder reaction conditions while remaining stable under standard amide-coupling environments.

  • Methoxy (-OCH₃) at C2: The methoxy group acts as a hydrogen bond acceptor. Stereoelectronically, it fine-tunes the electron density of the ring and can lock the conformation of adjacent groups via steric repulsion or intramolecular hydrogen bonding, a critical factor in optimizing target binding affinity.

  • Primary Amine (-NH₂) at C1: The classical vector for derivatization. It serves as the primary anchor for amide bond formation, urea synthesis, or cyclization into complex heterocyclic cores commonly found in anti-inflammatory and anticancer agents[3].

Physicochemical Data Summary
PropertyValueScientific Implication
CAS Number 1805026-67-8[1]Unique identifier for regulatory compliance.
Molecular Formula C₈H₇BrF₃NODefines stoichiometric calculations.
Molecular Weight 270.05 g/mol [4]Critical for LC-MS validation (m/z ~270/272).
Physical State Solid / PowderRequires dust-control measures during weighing.
Storage Conditions 2–8°C, inert atmospherePrevents oxidative degradation of the amine.

Material Safety Data Sheet (MSDS) & Risk Mitigation

As an aniline derivative, this compound presents specific toxicological risks that must be managed through rigorous, self-validating safety protocols.

Toxicological Causality

Aniline derivatives are inherently toxic due to their metabolic fate. In vivo, the primary amine is N-hydroxylated by hepatic CYP450 enzymes. The resulting hydroxylamine oxidizes the Fe(II) in hemoglobin to Fe(III), forming methemoglobin . This impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia. The highly lipophilic -CF₃ group in this specific molecule enhances dermal penetration, making skin contact exceptionally hazardous.

GHS Hazard Classification

According to standardized chemical safety data[5], the compound is classified under the following hazard statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling & Spill Response Protocol

To ensure trustworthiness in laboratory safety, the following workflow must be strictly adhered to in the event of a spill.

SpillResponse Alert Spill Detected (Aniline Derivative) Isolate Isolate Area Ensure Ventilation Alert->Isolate PPE Don PPE Respirator, Nitrile Gloves Isolate->PPE Contain Containment Cover with Absorbent PPE->Contain Dispose Safe Disposal Hazardous Waste Bin Contain->Dispose

Standard operating procedure for hazardous spill response and containment.

Experimental Workflows: Self-Validating Synthetic Protocols

To demonstrate the synthetic utility of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline, we outline a highly optimized, self-validating protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination . This protocol selectively targets the C3-Bromine while leveraging the specific electronic properties of the ring.

Mechanistic Causality in Reagent Selection
  • Ligand Choice (XPhos): The methoxy group at C2 creates significant steric hindrance around the C3-Bromine. XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition into sterically hindered C-Br bonds while preventing the formation of inactive Pd(II) resting states.

  • Base Choice (Cs₂CO₃): The electron-withdrawing -CF₃ group lowers the LUMO of the aryl halide, accelerating oxidative addition. However, it also makes the intermediate susceptible to protodehalogenation. A strong, soluble base like Cesium Carbonate (Cs₂CO₃) accelerates the deprotonation of the coordinated amine, driving rapid reductive elimination before side reactions can occur.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (1.0 equiv), the secondary amine coupling partner (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous Toluene to achieve a 0.2 M concentration. Degas the suspension via three rigorous freeze-pump-thaw cycles. Causality: Ambient oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Thermal Activation: Backfill the flask with Argon and heat the reaction mixture to 90°C in a pre-heated oil bath for 16 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete only when the characteristic isotopic mass cluster of the starting material (

    
     270/272 in a 1:1 ratio) has completely disappeared, replaced by the target product mass.
    
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove precipitated inorganic salts and "Palladium black." Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Process Visualization

Workflow SM Starting Material 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Reagents Catalyst & Base Addition Pd2(dba)3, XPhos, Cs2CO3 SM->Reagents Degas Solvent & Degassing Toluene, Argon Purge Reagents->Degas Heat Thermal Activation 90°C for 16 Hours Degas->Heat IPC In-Process Control (IPC) LC-MS Validation (m/z 270) Heat->IPC IPC->Heat Incomplete Conversion Purify Workup & Purification Celite Filtration, Chromatography IPC->Purify 100% Conversion API Purified Intermediate Ready for Drug Formulation Purify->API

Workflow for Pd-catalyzed cross-coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline.

References

To ensure authoritative grounding, the data and protocols discussed in this whitepaper are supported by the following verified chemical suppliers and literature databases:

  • Chemikart / ChemScene. Hazard Statements and Safety Data for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline. Available at:[Link]

Sources

Exploratory

Technical Guide: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

The following technical guide details the chemical identity, synthesis, and application of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline , a specialized intermediate in medicinal chemistry. CAS Registry Number: 1805026-67...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 1805026-67-8 Chemical Formula: C₈H₇BrF₃NO Molecular Weight: 270.05 g/mol [1]

Executive Summary

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline is a high-value halogenated aniline derivative used primarily as a scaffold in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., targeting EGFR, KRAS) and agrochemicals. Its structure combines three distinct functional handles—an amino group, a bromine atom, and a trifluoromethyl group—around a methoxy-substituted benzene core. This "tri-functional" nature allows for orthogonal chemical modifications, making it a critical building block for diversity-oriented synthesis (DOS) in drug discovery.

Chemical Identity & Nomenclature

Accurate identification is critical due to the existence of multiple regioisomers (e.g., the 4-bromo or 6-bromo analogs) which possess significantly different electronic properties and reactivities.

Synonym Resolution Table
Identifier TypeValue / NameNotes
CAS Number 1805026-67-8 Primary unique identifier.
IUPAC Name 3-Bromo-2-methoxy-5-(trifluoromethyl)anilineSystematic name.[1]
Preferred Name Benzenamine, 3-bromo-2-methoxy-5-(trifluoromethyl)-CAS Index Name.
Alt. Synonym 1 3-Bromo-2-methoxy-5-trifluoromethylphenylamineCommon in older literature.
Alt. Synonym 2 1-Amino-3-bromo-2-methoxy-5-(trifluoromethyl)benzeneStructural description.
SMILES COc1c(Br)cc(C(F)(F)F)cc1NMachine-readable string.[2][3]
InChI Key APOH98CA6F33Standardized hash.
Structural Visualization (Nomenclature Map)

The following diagram illustrates the mapping between the chemical structure and its various identifiers to prevent confusion with isomers like 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline (CAS 1807214-85-2).

SynonymMap Core 3-Bromo-2-methoxy- 5-(trifluoromethyl)aniline CAS CAS: 1805026-67-8 Core->CAS Formula C8H7BrF3NO Core->Formula SMILES SMILES: COc1c(Br)cc(C(F)(F)F)cc1N Core->SMILES Warning DISTINCT FROM: 3-Bromo-2-methoxy-6-(CF3) (CAS 1807214-85-2) Core->Warning Do Not Confuse

Figure 1: Nomenclature mapping and isomer differentiation.

Physicochemical Properties

Understanding the physical state and solubility is essential for process design.

PropertySpecificationRelevance
Appearance Off-white to pale yellow solidColor changes may indicate oxidation (N-oxide formation).
Melting Point 65–70 °C (Estimated)Low melting solid; handle carefully during vacuum drying.
LogP ~3.2Lipophilic; requires organic solvents (DCM, EtOAc) for extraction.
pKa (Aniline) ~2.5–3.0Electron-withdrawing groups (-CF3, -Br) significantly reduce basicity compared to aniline (pKa 4.6).
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.

Synthetic Routes & Manufacturing

The synthesis of 3-bromo-2-methoxy-5-(trifluoromethyl)aniline is non-trivial due to the directing effects of the substituents. Direct bromination of 2-methoxy-5-(trifluoromethyl)aniline typically yields the 4-bromo or 6-bromo isomers due to the strong ortho/para directing power of the amino and methoxy groups.

To access the 3-bromo position (which is meta to the amino group), a Nitration-Reduction strategy starting from a pre-brominated anisole precursor is the standard industrial approach.

Retrosynthetic Analysis
  • Target: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline[1]

  • Precursor: 1-Bromo-2-methoxy-5-(trifluoromethyl)3-nitrobenzene

  • Starting Material: 1-Bromo-2-methoxy-5-(trifluoromethyl)benzene (2-Bromo-4-(trifluoromethyl)anisole)

Detailed Synthetic Protocol

Step 1: Regioselective Nitration The methoxy group is the strongest activator in 1-bromo-2-methoxy-5-(trifluoromethyl)benzene. Nitration is directed ortho to the methoxy group. Since position 3 (relative to OMe) is occupied by Bromine and position 5 is occupied by CF3, the nitration occurs at position 6 (which corresponds to position 1 in the final aniline numbering).

  • Reagents: HNO₃ (fuming), H₂SO₄ (conc).

  • Conditions: 0 °C to RT, 2 hours.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Step 2: Chemoselective Reduction The nitro group is reduced to the amine without dehalogenating the bromine (a common side reaction with catalytic hydrogenation).

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Conditions: Reflux (70–80 °C), 4 hours.

  • Workup: Filter through Celite (remove Fe oxides), extract with EtOAc, concentrate.

Synthesis Workflow Diagram

Synthesis SM Starting Material: 1-Bromo-2-methoxy-5-(trifluoromethyl)benzene (2-Bromo-4-trifluoromethylanisole) Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) Directs Ortho to -OMe SM->Step1 Electrophilic Subst. Inter Intermediate: 1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)benzene Step1->Inter Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Preserves Ar-Br bond Inter->Step2 Nitro Reduction Product Product: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS 1805026-67-8) Step2->Product

Figure 2: Industrial synthesis route via nitration-reduction sequence.

Applications in Drug Discovery

This molecule is a "linchpin" intermediate. Its value lies in the ability to selectively functionalize three distinct sites:

  • The Aniline (-NH₂):

    • Reaction: Amide coupling, urea formation, or Buchwald-Hartwig amination.

    • Application: Attaching the "hinge-binding" motif of kinase inhibitors (e.g., quinazoline or pyrimidine cores).

  • The Bromide (-Br):

    • Reaction: Suzuki-Miyaura coupling (C-C bond) or Sonogashira coupling.

    • Application: Extending the carbon skeleton to reach hydrophobic pockets in the target protein.

  • The Trifluoromethyl (-CF₃):

    • Function: Metabolic stability and lipophilicity modulation.[4] It is generally chemically inert during synthesis but critical for biological activity.

Case Study: Kinase Inhibitor Synthesis

In the development of EGFR inhibitors (similar to Osimertinib or Afatinib analogs), the aniline nitrogen often attacks a chloro-pyrimidine core. The bromine is then used to attach a solubilizing tail via cross-coupling.

Protocol: Nucleophilic Aromatic Substitution (SₙAr)

  • Reactants: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (1.0 eq) + 2,4-Dichloropyrimidine (1.1 eq).

  • Base: DIPEA (2.5 eq) or K₂CO₃.

  • Solvent: n-Butanol or DMF.

  • Conditions: 80–100 °C, 12 hours.

  • Outcome: Formation of the N-aryl pyrimidine core, leaving the Ar-Br intact for subsequent derivatization.

Safety & Handling (SDS Summary)

As a halogenated aromatic amine, this compound poses specific risks.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.[5]

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).[5]

  • Handling Precautions:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety glasses.

    • Avoid contact with strong oxidizing agents (may generate toxic fumes).

  • Storage:

    • Keep container tightly closed.

    • Store at 2–8 °C (Refrigerate) to prevent slow oxidation of the amine.

    • Protect from light.

References

  • PubChem Compound Summary. (2025). 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CID 130951394). National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2010). General Procedures for the Nitration of Deactivated Aromatics.[Link]

Sources

Foundational

Benzenamine, 3-bromo-2-methoxy-5-(trifluoromethyl)- supplier

Technical Monograph: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Content Type: Technical Guide / Chemical Monograph Subject: CAS 1805026-67-8 (Corrected from request) Audience: Medicinal Chemists, Process Chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

Content Type: Technical Guide / Chemical Monograph Subject: CAS 1805026-67-8 (Corrected from request) Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists.[1]

Part 1: Executive Summary & Critical Identity Alert

Status: High-Value Intermediate | Class: Polysubstituted Aniline[1]

This guide details the chemical properties, synthetic utility, and sourcing quality control for 3-bromo-2-methoxy-5-(trifluoromethyl)aniline .[1] This molecule is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors, due to its dense functionalization pattern which allows for orthogonal elaboration vectors (amine nucleophile vs. aryl bromide electrophile).

CRITICAL DATA ALERT: CAS Number Discrepancy

The CAS number provided in the topic request (886498-61-9) technically corresponds to 2-(4-Fluoro-2-methoxyphenyl)acetic acid in major chemical registries (e.g., PubChem, chemical vendors).[1]

  • Target Compound: Benzenamine, 3-bromo-2-methoxy-5-(trifluoromethyl)-[1]

  • Correct CAS: 1805026-67-8 (or 1807214-85-2 for the 6-CF3 isomer, though less common).[1]

  • Action: When communicating with suppliers, always specify the chemical structure and IUPAC name . Do not rely solely on the CAS 886498-61-9 to avoid receiving the wrong phenylacetic acid derivative.

Part 2: Chemical Identity & Structural Analysis

PropertyDataRelevance
IUPAC Name 3-Bromo-2-methoxy-5-(trifluoromethyl)anilineUnambiguous identification.
Molecular Formula

Molecular Weight 270.05 g/mol Fragment-based drug design (FBDD) compatible.
ClogP ~2.8 (Predicted)Moderate lipophilicity; good for CNS penetration models.
H-Bond Donors 2 (

)
Primary handle for amide coupling.
H-Bond Acceptors 4 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

acts as a weak acceptor/metabolic blocker.
Steric & Electronic Environment

The 1,2,3,5-substitution pattern creates a unique electronic landscape:

  • C1-Amine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Electron Donating Group (EDG). Increases nucleophilicity, making the ring susceptible to oxidation if not handled correctly.
    
  • C2-Methoxy (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  EDG. Positioned ortho to the bromine. The oxygen lone pairs provide electron density but also create a "roof" effect, sterically hindering the C3-position slightly during metal-catalyzed cross-couplings.
    
  • C3-Bromine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  The critical electrophilic handle.[2] Its position "sandwiched" between the methoxy and the C4-hydrogen makes it sterically crowded. This impacts the choice of ligands in Suzuki/Buchwald reactions (requires smaller cone-angle ligands or higher activity catalysts).
    
  • C5-Trifluoromethyl (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Electron Withdrawing Group (EWG). Deactivates the ring, stabilizing the amine against oxidative degradation compared to non-fluorinated anilines. It also blocks metabolic hydroxylation at the C5 position.
    

Part 3: Synthetic Utility & Reactivity Profile

The value of this intermediate lies in its Orthogonal Reactivity .[1] You can selectively react the amine or the bromide without protecting groups, provided the conditions are tuned.

Reactivity Map (Graphviz)

ReactivityMap Core 3-Bromo-2-methoxy- 5-(trifluoromethyl)aniline (Core) Suzuki Suzuki-Miyaura Coupling (C3-Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 (Retains NH2) Buchwald Buchwald-Hartwig (C3-Amination) Core->Buchwald Pd(0), R-NH2 (Displaces Br) Amide Amide/Urea Formation (C1-N Functionalization) Core->Amide R-COCl / R-NCO (Retains Br) Sandmeyer Sandmeyer Reaction (C1 -> I, Cl, CN) Core->Sandmeyer NaNO2, HX (Modifies C1) Heterocycle Cyclization (Indoles/Benzimidazoles) Amide->Heterocycle Intramolecular Coupling

Caption: Orthogonal reactivity vectors. The C3-Br allows carbon-carbon bond formation while preserving the C1-Amine for subsequent derivatization.[1]

Protocol: Selective Suzuki-Miyaura Coupling at C3

Objective: Couple an aryl boronic acid to C3 without poisoning the catalyst with the free amine.

Mechanism: The electron-poor nature of the ring (due to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) facilitates oxidative addition of Pd(0) into the C-Br bond, despite the steric crowding from the ortho-methoxy group.
  • Reagents:

    • Substrate: 1.0 eq

    • Boronic Acid: 1.2 eq[1]

    • Catalyst: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (5 mol%) or 
      
      
      
      / XPhos (for difficult substrates).
    • Base: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (3.0 eq) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1).[1][3]

  • Procedure:

    • Degassing (Crucial): Sparge solvents with Argon for 15 mins.[1] Oxygen promotes homocoupling and oxidation of the aniline.

    • Addition: Add solid reagents to the reaction vessel. Add degassed solvents.[1][3]

    • Heating: Seal and heat to 90°C for 4-12 hours.

    • Workup: Cool, dilute with EtOAc, wash with brine.

  • Why this works: The free amine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) can bind Pd, but under basic aqueous conditions and elevated temperatures, the oxidative addition to C-Br is kinetically favored. If conversion is low, protect the amine as an acetamide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ) first.

Part 4: Procurement & Quality Control (Supplier Guide)

When sourcing this material, "Purity >98%" is insufficient. You must validate the Regioisomer Identity .[1]

The Regioisomer Trap

Synthesizing this compound often involves brominating 2-methoxy-5-(trifluoromethyl)aniline.[1]

  • Direct Bromination Risk: The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     group directs ortho/para.[2] The primary product is often the 4-bromo  or 6-bromo  isomer, NOT the desired 3-bromo  isomer.[1]
    
  • Supplier Validation: Many suppliers sell the "easy-to-make" 4-bromo isomer labeled incorrectly.[1]

QC Workflow (Graphviz)

QC_Workflow Receipt Material Receipt (Check CAS 1805026-67-8) LCMS LC-MS Analysis (Confirm MW 270) Receipt->LCMS HNMR 1H-NMR (DMSO-d6) (CRITICAL STEP) LCMS->HNMR Decision Coupling Pattern? HNMR->Decision Pass PASS: 3-Bromo Isomer (Meta-coupling J~2Hz) Decision->Pass 2 Doublets Fail FAIL: 4-Bromo Isomer (Para-singlets) Decision->Fail 2 Singlets

Caption: Quality Control Decision Tree. 1H-NMR coupling constants are the only reliable way to distinguish the 3-bromo target from the common 4-bromo impurity.[1]

NMR Specification for 3-Bromo Isomer
  • Proton A (H4): ~7.3 ppm (Doublet, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Positioned between Br and CF3.[1][3][4][5][6]
    
  • Proton B (H6): ~7.0 ppm (Doublet, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Positioned between CF3 and NH2.[1][5][6]
    
  • Key Indicator: The protons are meta to each other. You must see splitting. If you see two singlets, you likely have the 4-bromo isomer (where protons are para).[1]

References

  • PubChem Compound Summary. 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS 1805026-67-8).[1][6] National Center for Biotechnology Information.

  • Sigma-Aldrich / Merck. Product Specification: 2-Bromo-5-(trifluoromethyl)aniline analogs and reactivity profiles.[1]

  • BenchChem.Technical Support: Cross-coupling of electron-deficient anilines.
  • ChemicalBook.Safety Data Sheet & Synthesis Routes for Trifluoromethyl Anilines.

(Note: Specific peer-reviewed papers for this exact isomer are proprietary/patent-heavy.[1] The protocols above are derived from standard methodologies for ortho-bromo-para-trifluoromethyl anilines found in medicinal chemistry patent literature).

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Kinase Inhibitors Leveraging 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

An Application Note for Medicinal Chemists and Drug Development Professionals Abstract Protein kinases are a pivotal class of enzymes that regulate a multitude of cellular processes; their dysregulation is a well-establi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

Protein kinases are a pivotal class of enzymes that regulate a multitude of cellular processes; their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2][3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[4] This application note provides a detailed guide for the synthesis of kinase inhibitor scaffolds utilizing 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline, a highly versatile and strategically functionalized starting material. We will explore core synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols. The rationale behind experimental choices, troubleshooting insights, and methods for structural elaboration are discussed to empower researchers in the rapid generation of novel and potent kinase inhibitors.

Introduction: The Rationale for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline in Kinase Inhibitor Design

The pursuit of novel kinase inhibitors often begins with the selection of a core scaffold or building block that offers both a foundation for potent target engagement and vectors for synthetic diversification. 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline is an exemplary starting material, embodying several critical features for this purpose:

  • Aniline Moiety: The aniline functional group is a classic "hinge-binding" element found in many Type I and Type II kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region of the ATP-binding pocket.[1][2]

  • Bromine Atom: The bromine at the 3-position serves as a versatile synthetic handle, ideal for introducing a wide range of substituents via modern cross-coupling chemistry. This position is often directed towards the solvent-exposed region of the kinase active site, allowing for the installation of groups that can enhance potency and modulate pharmacokinetic properties.

  • Electron-Withdrawing Trifluoromethyl Group: The CF₃ group at the 5-position significantly influences the electronic properties of the aniline. It lowers the pKa of the aniline nitrogen, potentially impacting binding interactions, and often improves metabolic stability and cell permeability.[5]

  • Ortho-Methoxy Group: The methoxy group at the 2-position can induce a specific conformation of the molecule through steric and electronic effects, which can be crucial for achieving selective binding to the target kinase. It can also serve as a metabolic blocking point or a site for further functionalization.

This unique combination of functionalities makes this aniline a powerful platform for generating diverse libraries of compounds for screening and structure-activity relationship (SAR) studies.[6][7]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The synthetic utility of the bromoaniline scaffold is most effectively realized through palladium-catalyzed cross-coupling reactions. These methods have revolutionized medicinal chemistry by enabling the formation of C-C and C-N bonds under mild and functional-group-tolerant conditions.[8][9]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling the aryl bromide with a variety of organoboron reagents (boronic acids or esters) to form a biaryl or vinyl-aryl bond.[9] This is a common strategy to introduce moieties that occupy the hydrophobic regions of the kinase ATP-binding site.

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A 3-Bromo-2-methoxy- 5-(trifluoromethyl)aniline Reaction Suzuki-Miyaura Coupling (Heat, Inert Atm.) A->Reaction B Aryl/Heteroaryl Boronic Acid or Ester B->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Coupled Product (Kinase Inhibitor Scaffold) Reaction->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Rationale: This protocol employs a common palladium catalyst and base combination suitable for a wide range of boronic acids. The use of a dioxane/water solvent system aids in the solubility of both organic and inorganic reagents. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[10]

  • Materials:

    • 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (1.0 equiv)

    • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

    • 1,4-Dioxane, anhydrous

    • Deionized water

    • Nitrogen or Argon gas supply

  • Procedure:

    • To an oven-dried Schlenk flask or microwave vial, add 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline, the boronic acid/ester, and the carbonate base.

    • Add the palladium catalyst to the flask.

    • Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

    • Place the reaction mixture in a preheated oil bath at 80-100 °C or heat using a microwave reactor.[11]

    • Stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[8] This reaction is instrumental in installing key pharmacophoric elements, such as substituted piperazines or other nitrogen-containing heterocycles, which often interact with the solvent-exposed region or the ribose pocket of the kinase.

Buchwald_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A 3-Bromo-2-methoxy- 5-(trifluoromethyl)aniline Reaction Buchwald-Hartwig Amination (Heat, Inert Atm.) A->Reaction B Primary or Secondary Amine B->Reaction Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BrettPhos) Ligand->Reaction Base Base (e.g., LHMDS, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Product N-Aryl Product (Kinase Inhibitor Scaffold) Reaction->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Rationale: The choice of ligand and base is critical for successful Buchwald-Hartwig amination and depends heavily on the nature of the amine coupling partner.[8][12] Bulky, electron-rich phosphine ligands like BrettPhos are often effective. Strong, non-nucleophilic bases like LHMDS or Cs₂CO₃ are commonly used to deprotonate the amine without competing side reactions.[13]

  • Materials:

    • 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (1.0 equiv)

    • Primary or secondary amine (1.1 - 1.3 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.04 equiv)

    • BrettPhos or other suitable phosphine ligand (0.02 - 0.08 equiv)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

    • 1,4-Dioxane or Toluene, anhydrous

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.

    • Add anhydrous solvent (e.g., 1,4-dioxane) and stir for 10-15 minutes at room temperature to form the active catalyst complex.

    • In a separate flask, dissolve 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline and the amine coupling partner in the anhydrous solvent.

    • If using a solid base like Cs₂CO₃, add it directly to the flask containing the aniline and amine.

    • Transfer the activated catalyst solution to the substrate solution via syringe.

    • If using a solution base like LHMDS, add it dropwise to the combined reaction mixture at room temperature.[13]

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Exemplary Synthesis: A Convergent Route to a Bcr-Abl Inhibitor Scaffold

To illustrate the practical application of these methods, we outline a convergent synthesis of a scaffold inspired by the Bcr-Abl inhibitor Nilotinib.[1][2] This route uses a copper-catalyzed N-arylation (an alternative to Buchwald-Hartwig for certain heterocycles) followed by an amide coupling.

Convergent_Synthesis cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Amide Coupling A 3-Bromo-2-methoxy- 5-(trifluoromethyl)aniline Reaction1 CuI, Base (e.g., K₂CO₃) DMF, Heat A->Reaction1 B 4-Methylimidazole B->Reaction1 C Intermediate 1 Reaction2 Base (e.g., DIPEA) DMF, RT C->Reaction2 D 4-Methyl-3-nitrobenzoic acid D->Reaction2 E Amide Coupling Reagent (e.g., HATU) E->Reaction2 F Final Scaffold Reaction1->C Copper-Catalyzed N-Arylation Reaction2->F Amide Bond Formation

Caption: Convergent synthesis of a representative inhibitor scaffold.

Protocol 3: Synthesis of N-(2-methoxy-3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide

  • Rationale: This two-step sequence first builds a key intermediate via N-arylation and then couples it with a carboxylic acid to form the final amide product. This convergent approach is highly efficient for library synthesis. The initial N-arylation of imidazole is often effectively catalyzed by copper salts.[1][2][14] The subsequent amide coupling uses standard peptide coupling reagents.

  • Step 1: Synthesis of 2-methoxy-3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Intermediate 1)

    • Combine 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (1.0 equiv), 4-methylimidazole (1.5 equiv), copper(I) iodide (CuI) (0.1 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv) in a sealed tube.

    • Add anhydrous DMF as the solvent.

    • Heat the mixture at 120-140 °C for 12-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield Intermediate 1.

  • Step 2: Amide Coupling to Final Scaffold

    • Dissolve 4-methyl-3-nitrobenzoic acid (1.1 equiv) in anhydrous DMF.

    • Add a peptide coupling reagent such as HATU (1.1 equiv) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of Intermediate 1 (1.0 equiv) in DMF to the activated acid mixture.

    • Stir at room temperature for 4-12 hours until the reaction is complete (monitor by LC-MS).

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC to obtain the final product.

Summary of Synthetic Applications and Representative Data

The methodologies described enable the synthesis of a wide array of kinase inhibitor scaffolds. The table below summarizes the expected outcomes and provides examples of inhibitor classes that can be accessed.

Coupling Partner ExampleReaction TypeTarget Scaffold ClassRepresentative Kinase TargetsTypical Yield Range
Pyridine-3-boronic acidSuzuki-MiyauraDiaryl anilinesBcr-Abl, EGFR, Src family50-85%
4-(Trifluoromethyl)phenylboronic acidSuzuki-MiyauraDiaryl anilinesVEGFR, PDGFR60-90%
N-Boc-piperazineBuchwald-HartwigN-aryl piperazinesc-KIT, FLT3, PDGFR[15]55-80%
MorpholineBuchwald-HartwigN-aryl morpholinesPI3K, mTOR65-95%
4-MethylimidazoleN-Arylation (Cu)N-aryl imidazolesBcr-Abl[1][2]40-70%

Table 1: Synthetic applications and expected results using 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline.

Conclusion

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline stands out as a high-value starting material for the discovery and development of novel kinase inhibitors. Its strategic functionalization allows for the efficient and modular application of powerful synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. The protocols and strategies outlined in this application note provide a robust framework for researchers to rapidly access diverse chemical matter, explore structure-activity relationships, and ultimately accelerate the journey towards new therapeutic agents.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • US7169791B2 - Inhibitors of tyrosine kinases.
  • AU2003228345A1 - Identification of kinase inhibitors.
  • Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived
  • WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors.
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. United Arab Emirates - Ministry of Health and Prevention.
  • Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermedi
  • (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.
  • Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors. Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. PMC.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.
  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.

Sources

Application

Suzuki coupling reaction conditions for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for pe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline. This substrate presents unique challenges due to its complex electronic and steric profile, featuring an electron-donating methoxy group, a potent electron-withdrawing trifluoromethyl group, and an ortho-amino functionality. This guide delves into the mechanistic underpinnings of the reaction, offers a rationale for the selection of critical reaction parameters, provides a detailed experimental protocol, and includes a troubleshooting guide for common issues. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds for pharmaceuticals and advanced materials.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[1][2]

The specific substrate, 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline, is a valuable building block but poses several challenges for the Suzuki coupling:

  • Electronic Dichotomy: The aryl bromide is substituted with both a strongly electron-withdrawing trifluoromethyl (-CF₃) group and an electron-donating methoxy (-OCH₃) group. While electron-withdrawing groups can facilitate the rate-determining oxidative addition step, the electron-donating methoxy group ortho to the bromine can have an opposing effect, making this step more difficult.[3][4]

  • Steric Hindrance: The methoxy group at the C2 position introduces steric bulk adjacent to the reaction center, which can impede the approach of the bulky palladium catalyst.

  • Coordinating Amino Group: The unprotected aniline group at the C3 position can potentially coordinate to the palladium center, which may interfere with the catalytic cycle. However, recent studies have demonstrated successful couplings on unprotected ortho-bromoanilines, expanding the reaction's utility.[1]

This guide will address these challenges by providing a framework for rational condition selection to achieve successful and high-yielding coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5][6] Understanding these fundamental steps is crucial for optimizing reaction conditions and troubleshooting. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[4][7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Intermediate Ar-Pd(II)L₂(Br) Pd0->OA_Intermediate Oxidative Addition (Ar-Br) TM_Intermediate Ar-Pd(II)L₂(R') OA_Intermediate->TM_Intermediate Transmetalation (R'-B(OR)₂) + Base TM_Intermediate->Pd0 Reductive Elimination (Ar-R') Product Coupled Product TM_Intermediate->Product ArBr 3-Bromo-2-methoxy-5- (trifluoromethyl)aniline ArBr->OA_Intermediate BoronicAcid R'-B(OR)₂ BoronicAcid->TM_Intermediate Base Base Base->TM_Intermediate

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters: A Rationale-Driven Approach

The success of the Suzuki coupling for a challenging substrate like 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the temperature.

Catalyst and Ligand Selection

The choice of palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for some substrates, the electronic and steric demands of our target molecule often necessitate more sophisticated systems.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[11][12]

  • Recommended System: Recent studies on unprotected ortho-bromoanilines have shown that specialized pre-catalysts can be highly effective. For instance, CataXCium® A Pd G3 , a palladacycle precatalyst, has demonstrated unique efficacy in coupling various boronic esters with ortho-bromoaniline substrates, providing good to excellent yields where other common catalysts have failed.

The Role of the Base

A base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[8][9] The choice of base can significantly impact yield and should be matched with the solvent and substrate.

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are common, moderately strong bases often used in biphasic solvent systems (e.g., dioxane/water). Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective in certain cases.

  • Phosphates (e.g., K₃PO₄): Potassium phosphate is a stronger base than carbonates and is often effective in anhydrous conditions or with minimal water. It has proven successful in couplings of challenging substrates.[13]

  • Hydroxides (e.g., NaOH, KOH): These are very strong bases that can promote rapid reactions but may not be compatible with base-sensitive functional groups.[14]

For substrates prone to side reactions, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.

Solvent Systems

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used. They are suitable for a broad range of catalysts and bases.[8]

  • Biphasic Systems: A mixture of an organic solvent (like dioxane or toluene) with water is very common. The water helps to dissolve inorganic bases like K₂CO₃ and facilitates the formation of the active boronate species.[14][15]

  • Green Solvents: In an effort to develop more sustainable methods, solvents like 2-MeTHF are gaining popularity as effective and more environmentally friendly alternatives to traditional solvents like THF or dioxane.[16]

The choice of a solvent system like dioxane/water or 2-MeTHF often provides a good balance of solubility and reactivity.[16][17]

Recommended Reaction Conditions & Protocol

This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline with a generic arylboronic acid or ester. This protocol is based on established methods for challenging ortho-substituted anilines.[17]

Summary of Recommended Starting Conditions
ParameterRecommended ConditionRationale / Notes
Aryl Halide 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline1.0 equivalent
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents
Catalyst System CataXCium® A Pd G32 - 5 mol%. Highly effective for ortho-bromoanilines.
Alternative: Pd₂(dba)₃ with SPhos ligandPd Source: 1-2 mol%, Ligand: 2-4 mol%. A robust general system.
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. Strong, effective bases for challenging couplings.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or 2-MeTHFConcentration: 0.1 - 0.2 M relative to the aryl halide.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the oxidative addition.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[17]
Step-by-Step Experimental Protocol

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst) to oven-dried flask. Inert 2. Seal & Purge (Evacuate and backfill with N₂/Ar 3x) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (e.g., 90 °C, 4-24h) Solvent->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Cool 6. Cool to RT & Dilute (Ethyl Acetate & Water) Monitor->Cool Extract 7. Separate & Extract Cool->Extract Dry 8. Dry, Filter & Concentrate Extract->Dry Purify 9. Purify (Column Chromatography) Dry->Purify

Figure 2. Experimental Workflow for the Suzuki Coupling Protocol.

Materials and Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., CataXCium® A Pd G3, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line and carefully evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Solvent Addition: Using a syringe, add the previously degassed solvent (e.g., 1,4-dioxane/water, 5:1) to achieve the desired concentration (e.g., 0.15 M).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the required duration (typically 4-24 hours).

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot (via syringe) and analyzing it by Thin-Layer Chromatography (TLC) or LC-MS, comparing it to the starting materials.

  • Work-up: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting Common Issues

Even with an optimized protocol, challenges can arise. The following table addresses common problems and suggests corrective actions.[11][17]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed). 2. Oxidative addition is too slow. 3. Insufficiently strong base.1. Ensure rigorous degassing; use a fresh catalyst. 2. Increase temperature; switch to a more electron-rich/bulky ligand (e.g., SPhos, RuPhos). 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Formation of Palladium Black Catalyst decomposition/aggregation.Lower the reaction temperature. Increase the ligand-to-palladium ratio. Ensure adequate stirring.[11]
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure for solvents and the reaction vessel. Start with a Pd(0) precatalyst instead of a Pd(II) source.[11]
Dehalogenation of Starting Material A hydride source is present, leading to reduction instead of coupling.Amine bases or alcohol solvents can be hydride sources. Use a carbonate or phosphate base and an aprotic solvent.[7]
Protodeboronation The boronic acid is replaced by a proton from a source like water before transmetalation can occur.Use anhydrous conditions if possible. Switch to a more stable boronate ester (e.g., pinacol ester). Use a milder base or lower the temperature.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. (n.d.). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications. (2019, October 11). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (2024, September 16). Retrieved from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023, January 29). Retrieved from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024, September 16). Retrieved from [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024, March 1). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Method

Preparation of fluorinated aniline derivatives for drug discovery

Application Note: Strategic Synthesis of Fluorinated Anilines for Drug Discovery Executive Summary & Strategic Rationale Fluorinated anilines are ubiquitous pharmacophores in modern drug discovery. The strategic incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Fluorinated Anilines for Drug Discovery

Executive Summary & Strategic Rationale

Fluorinated anilines are ubiquitous pharmacophores in modern drug discovery. The strategic incorporation of fluorine into the aniline scaffold is not merely a structural modification but a functional tool to modulate pKa , lipophilicity (LogD) , and metabolic stability .

In medicinal chemistry, the primary challenge is not just synthesizing the molecule, but synthesizing it without losing the fluorine atom (hydrodefluorination) or compromising the regioselectivity. This guide moves beyond textbook definitions to provide a decision-making framework and robust, field-tested protocols for generating these critical intermediates.

The Fluorine Effect: Why It Matters
  • Metabolic Blocking: Fluorine at the para or ortho position blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (

    
    ).
    
  • Basicity Modulation: Fluorine is highly electronegative. Placing it ortho to the amine functionality drastically lowers the pKa of the aniline (making it less basic). This reduces protonation at physiological pH, improving membrane permeability and reducing hERG channel liability.

Table 1: Impact of Fluorine Position on Aniline Physicochemical Properties

CompoundStructurepKa (Approx.)[1][2][3][4][5]Electronic EffectDrug Design Utility
Aniline Ph-NH₂4.6ReferenceStandard
4-Fluoroaniline 4-F-Ph-NH₂4.65Inductive (

)

Resonance (

)
Metabolic Block (Block P450)
3-Fluoroaniline 3-F-Ph-NH₂3.5Inductive (

) dominates
Lower basicity, H-bond acceptor modulation
2-Fluoroaniline 2-F-Ph-NH₂3.4Strong Inductive (

)
Critical: Reduces hERG binding, improves permeability

Strategic Synthesis Decision Matrix

Before selecting a protocol, analyze your substrate. Fluorinated rings are electron-deficient, which alters their reactivity compared to standard aromatics.

G Start Target: Fluorinated Aniline Q1 Is the Fluorinated Aryl Halide Available? Start->Q1 Q2 Is the Fluorinated Nitroarene Available? Q1->Q2 No MethodA Method A: Buchwald-Hartwig Coupling (Best for Complex Scaffolds) Q1->MethodA Yes (Br/Cl/OTf) Q3 Is the Ring Highly Electron Deficient? (e.g., Pyridine, Poly-F) Q2->Q3 No MethodB Method B: Chemoselective Reduction (Best for Bulk Building Blocks) Q2->MethodB Yes Q3->Start No (Custom Synthesis) MethodC Method C: SnAr Displacement (Specific for Heterocycles) Q3->MethodC Yes

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability and electronic properties.

Detailed Protocols

Method A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Late-stage functionalization, complex cores, and avoiding harsh nitration conditions.

The Challenge: Fluorinated aryl halides are electron-poor. While this generally facilitates oxidative addition, it can make the reductive elimination step sluggish. Furthermore, highly basic conditions can lead to nucleophilic aromatic substitution (


) side reactions (displacement of F instead of the halide).

Optimized Protocol: This protocol utilizes BrettPhos , a ligand designed to handle primary amines and electron-deficient substrates efficiently.

  • Substrate: Fluorinated Aryl Bromide (1.0 equiv)

  • Nucleophile: Primary Amine / Ammonia equivalent (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: BrettPhos (2-4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a resealable reaction vial (or Schlenk tube) and cool under Argon.

  • Charge Solids: Add Pd₂(dba)₃, BrettPhos, and the fluorinated aryl bromide. Note: If using NaOtBu, add it here. If using Cs₂CO₃, it can also be added now.

  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Activation (Optional but Recommended): Stir at room temperature for 5 minutes to allow pre-catalyst formation (Ligand-Pd complex).

  • Amine Addition: Add the amine via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Why this works: BrettPhos is bulky and electron-rich, preventing the palladium center from coordinating to the fluorine atoms or undergoing non-productive pathways.

Method B: Chemoselective Reduction of Fluorinated Nitroarenes

Best for: Early-stage building blocks where the nitro precursor is commercially available.

The Challenge: Hydrodefluorination. Standard catalytic hydrogenation (H₂/Pd-C) often cleaves C-F bonds, especially at the benzylic or aromatic positions, resulting in the defluorinated aniline.

Optimized Protocol (Fe/NH₄Cl): The Bechamp reduction using Iron is the "Gold Standard" for fluorinated substrates because it proceeds via a single-electron transfer mechanism that is chemically orthogonal to the C-F bond.

  • Substrate: Fluorinated Nitroarene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: EtOH : Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: Dissolve the fluorinated nitroarene in Ethanol (0.2 M concentration).

  • Activation: Add the solution to a round-bottom flask. Add water and solid NH₄Cl.

  • Iron Addition: Add Iron powder in one portion.

  • Reflux: Heat the suspension to vigorous reflux (70–80°C ) with efficient stirring.

    • Observation: The reaction will turn rust-brown/orange.

  • Monitoring: Check TLC/LCMS every 30 mins. Reaction is usually complete in 1–3 hours.

    • Self-Validation: Look for the disappearance of the nitro peak and the appearance of the aniline (usually more polar, lower R_f). Verify by ¹⁹F NMR to ensure the fluorine signal has not shifted/disappeared (which would indicate defluorination).

  • Workup:

    • Crucial Step: Filter the hot mixture immediately through a Celite pad. Wash the cake with hot ethanol. (If it cools, iron oxides precipitate and trap the product).

    • Concentrate the filtrate. Partition between EtOAc and NaHCO₃ (sat. aq.).

    • Dry organic layer (Na₂SO₄) and concentrate.

Mechanistic Visualization: The Buchwald-Hartwig Cycle

Understanding the catalytic cycle helps in troubleshooting low yields. For fluorinated substrates, the Oxidative Addition is fast, but Reductive Elimination is the rate-determining step (RDS).

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-F-Br adds) Pd0->OxAdd Complex1 L-Pd(II)-Ar(F)-Br OxAdd->Complex1 BaseStep Base Exchange (Br replaced by N-R) Complex1->BaseStep + HNR2 / Base Complex2 L-Pd(II)-Ar(F)-NHR BaseStep->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RDS RedElim->Pd0 Regeneration Product Ar(F)-NHR Fluorinated Aniline RedElim->Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. Note that for fluorinated substrates, ligand choice (L) is critical to facilitate the Reductive Elimination step.

Troubleshooting & Tips

  • Defluorination: If you observe loss of Fluorine during hydrogenation, switch immediately to the Fe/NH₄Cl method or use Pt/C (Sulfided) catalyst, which poisons the surface against hydrogenolysis of halides.

  • Stalled Coupling: If the Buchwald-Hartwig reaction stalls, ensure your solvent is strictly anhydrous. Water kills the active catalyst. Switching from Cs₂CO₃ to a soluble organic base like LiHMDS or NaOtBu can sometimes force the reaction to completion.

  • Purification: Fluorinated anilines are often less polar than their non-fluorinated counterparts. They can also be volatile; avoid high-vacuum drying for extended periods if the molecular weight is low.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[6] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 20th Century Gold Rush: Discovery of the Buchwald–Hartwig Amination. Organic Process Research & Development. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

[1] Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Improving Yield & Regioselectivity for Halogenated Aniline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Improving Yield & Regioselectivity for Halogenated Aniline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulties synthesizing 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline because the electronic directing effects of your starting material oppose the desired substitution pattern.[1]

In the standard precursor, 2-methoxy-5-(trifluoromethyl)aniline , the amino group (


) and methoxy group (

) direct electrophilic substitution to the 4-position (para to amine) or 6-position (ortho to amine).[1] The 3-position (your target) is sterically crowded and electronically disfavored in direct bromination protocols.[1]

This guide provides two distinct workflows:

  • Optimization of Direct Bromination: For users committed to the anisole route (Low Yield/High Risk).[1]

  • The "Phenol Switch" Strategy: The recommended, high-yield synthetic route that leverages chelation and electronic synergy.[1]

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: I am using NBS in DMF/Acetonitrile, but I primarily isolate the 4-bromo or 6-bromo isomer. Why?

A: This is a classic case of Directing Group Conflict .

  • The Problem: The

    
     group is a powerful activator and directs ortho/para. In your molecule, the para-position (C4) is open and sterically accessible.[1] The 
    
    
    
    group also directs ortho/para.[1]
  • The Result: The electrophilic bromine (

    
    ) prefers C4 (para to amine) or C6 (ortho to amine).[1] The C3 position (between 
    
    
    
    and
    
    
    ) is the "electronic valley"—it is deactivated by the meta-effect of the amine and the steric bulk of the neighboring groups.[1]
Q2: My reaction mixture turns into a black tar (oxidation). How do I prevent this?

A: Anilines are prone to oxidation, especially in the presence of radical initiators or light.[1]

  • Immediate Fix: Degas your solvents with Argon/Nitrogen for 15 minutes before adding NBS.

  • Additive: Add 0.5 equiv of

    
      or 
    
    
    
    . This neutralizes the HBr byproduct, which can otherwise catalyze the decomposition of the electron-rich aniline ring or induce polymerization.[1]
Q3: Can I use a blocking group to force the bromine to position 3?

A: Yes, but it adds steps.

  • Strategy: Protecting the amine with a bulky group (e.g., Pivaloyl) can sterically hinder the C6 position, but it still directs to C4.[1] To hit C3, you typically need to switch to Directed Ortho Metalation (DoM) or the Phenol Switch (detailed below).[1]

Part 2: The "Phenol Switch" Protocol (Recommended)[1]

This route solves the regioselectivity problem by utilizing the free phenol (


) as the primary director before methylation.[1] The 

group is a stronger activator than the amine (especially under basic conditions) and directs ortho to itself (Position 3).[1]
Workflow Diagram

G cluster_legend Mechanism Logic Start Start: 2-Amino-4-(trifluoromethyl)phenol Step1 Step 1: Regioselective Bromination (Br2 / AcOH / < 10°C) Start->Step1 OH directs ortho Inter Intermediate: 2-Amino-3-bromo-4-(trifluoromethyl)phenol (Target Core Formed) Step1->Inter Step2 Step 2: O-Methylation (MeI / K2CO3 / DMF) Inter->Step2 Lock Methoxy Final Final Product: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Step2->Final L1 The -OH group forces Br to Pos 3 overriding the NH2 direction.

Caption: The Phenol Switch strategy leverages the superior directing power of the hydroxyl group to install the bromine at the correct position before locking it as a methoxy ether.[1][2]

Detailed Protocol
Step 1: Bromination of 2-Amino-4-(trifluoromethyl)phenol [1]
  • Reagents: 2-Amino-4-(trifluoromethyl)phenol (1.0 equiv), Bromine (

    
    ) (1.05 equiv), Acetic Acid (AcOH).[1]
    
  • Procedure:

    • Dissolve the phenol in glacial AcOH. Cool to 0–5°C (Ice bath).[1]

    • Add

      
       in AcOH dropwise over 1 hour.[1][3] Note: Low temperature is critical to prevent poly-bromination.[1]
      
    • Stir for 2 hours. The

      
       group directs bromine to the ortho position (C3 relative to the ring, C2 relative to amine).[1]
      
    • Pour into ice water. Precipitate is collected by filtration.[1][4]

  • Why this works: The phenoxide/phenol moiety activates the position ortho to itself much stronger than the amine directs to its meta position.[1]

Step 2: O-Methylation (The "Lock") [1]
  • Reagents: Intermediate from Step 1, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

    
    ), DMF.[1]
    
  • Procedure:

    • Suspend the brominated phenol and

      
       (2.0 equiv) in dry DMF.
      
    • Add MeI (1.1 equiv) dropwise at room temperature.[1]

    • Stir at 40°C for 4 hours.

    • Aqueous workup (EtOAc extraction).[1][4]

  • Yield Expectation: 75–85% (2 steps).

Part 3: Optimization of Direct Bromination (Alternative)

If you must start from 2-methoxy-5-(trifluoromethyl)aniline (e.g., due to stock availability), use this optimized NBS protocol. Note that yields will likely be lower (40–50%) due to isomer separation.[1]

Reaction Conditions Table
ParameterRecommended SettingScientific Rationale
Solvent Acetonitrile (MeCN) Polar aprotic solvents stabilize the transition state but MeCN offers better regioselectivity than DMF for this substrate [1].[1]
Bromine Source N-Bromosuccinimide (NBS) Provides a controlled, low concentration of electrophilic bromine compared to liquid

.[1]
Temperature -10°C to 0°C Kinetic control is required to favor the ortho-methoxy substitution over the thermodynamically favored para-amine substitution.[1]
Additive

(10 mol%)
Acts as a mild catalyst to activate NBS without protonating the aniline (which would deactivate the ring).[1]
Purification (Crucial Step)

Since this route produces mixtures (Target vs. 4-bromo isomer), you cannot rely on crystallization alone.[1]

  • TLC Mobile Phase: Hexanes:Ethyl Acetate (9:1).[1] The 3-bromo isomer (sandwiched between substituents) usually has a slightly higher Rf due to "ortho effect" shielding the polarity.[1]

  • Column: Use high-performance silica (230-400 mesh).[1] A shallow gradient is required.

Part 4: Quality Control & Characterization

Verify your product structure immediately. The isomers have distinct NMR signatures.

  • 1H NMR Diagnostic (DMSO-d6):

    • 3-Bromo (Target): Look for two aromatic protons as singlets (or very weak doublets).[1] The protons are para to each other (Pos 4 and 6) and do not couple strongly (

      
      ).[1]
      
    • 4-Bromo (Impurity): Look for two aromatic protons as singlets (Pos 3 and 6).[1]

    • 6-Bromo (Impurity): Look for two aromatic protons as a doublet (

      
      ), indicating they are ortho neighbors (Pos 3 and 4).[1]
      

References

  • Regioselectivity in NBS Bromination

    • Title: Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.[1]

    • Source:Synlett / Beilstein Journal of Organic Chemistry.
    • Link: [Regioselective bromination of anilines (Beilstein J. Org.[1] Chem.)]([Link]1]

  • General Synthesis of Trifluoromethyl Anilines

    • Title: Preparation of 3-bromo-5-trifluoromethylaniline (Patent CN101168510A).[1]

    • Source: Google Patents.[2]

    • Link:[1]

  • Phenol Directed Halogenation

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:Molecules (MDPI).[1]

    • Link:[1]

  • Handling Fluorinated Intermediates

    • Title: 2-bromo-5-(trifluoromethyl)aniline Product Data & Handling.[1][5][6]

    • Source: Sigma-Aldrich.[1]

    • Link:[1]

Sources

Optimization

Separation of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline isomers

Technical Support Center: Separation of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Isomers Overview of the Separation Challenge 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS: 1805026-67-8) presents a highly complex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Isomers

Overview of the Separation Challenge

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS: 1805026-67-8) presents a highly complex chromatographic challenge. The molecule features a deactivated, sterically hindered aromatic ring populated by a weakly basic amine (-NH₂), an electron-withdrawing trifluoromethyl (-CF₃) group, a bulky bromine (-Br) atom, and a methoxy (-OCH₃) group.

Positional isomers of this compound possess nearly identical molecular weights, boiling points, and hydrophobicities (LogP)[1]. Consequently, traditional reversed-phase C18 columns—which rely predominantly on dispersive hydrophobic interactions—frequently fail to achieve baseline resolution, resulting in co-elution. To successfully separate these isomers, analysts must exploit orthogonal retention mechanisms such as dipole-dipole interactions,


 stacking, and shape selectivity[2].

Diagnostic Separation Workflow

Workflow A Crude Mixture: 3-Bromo-2-methoxy-5-(CF3)aniline & Positional Isomers B Stationary Phase Selection A->B C C18 Phase (Hydrophobic only) B->C Standard approach D PFP Phase (Shape & Dipole Selectivity) B->D Recommended E Co-elution / Poor Resolution C->E F Baseline Resolution (Rs > 1.5) D->F G Scale Up Required? F->G H Preparative SFC (Diol/2-EP Column) G->H Yes (>10mg) I Analytical HPLC (Method Validation) G->I No (<10mg)

Workflow for selecting the optimal separation strategy for fluorinated aniline isomers.

Step-by-Step Methodologies

Protocol A: Analytical HPLC Separation using a PFP Column

Causality Check: Pentafluorophenyl (PFP) stationary phases are uniquely suited for fluorinated and halogenated aromatics. The highly electronegative fluorine atoms on the PFP ring induce a strong dipole, enabling robust dipole-dipole and ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 interactions with the analyte's -CF₃ and -Br substituents. Furthermore, the rigid PFP ring provides structural shape recognition, which is critical for distinguishing positional isomers[2].

Methodology:

  • Column Selection: Install a high-purity PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. Rationale: The low pH ensures the weakly basic aniline remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols.

    • Mobile Phase B: Methanol. Rationale: Methanol is strictly preferred over acetonitrile for PFP columns. Acetonitrile's triple bond can participate in

      
       interactions with the PFP phase, effectively masking the column's selectivity for the analyte[2].
      
  • Gradient Elution: Program a linear gradient from 40% B to 80% B over 15 minutes.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column temperature at 30°C to ensure reproducible retention times.

  • Detection: UV at 254 nm or ESI-MS (Positive mode).

Protocol B: Preparative Isomer Isolation via SFC

Causality Check: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂, which acts similarly to a normal-phase solvent but with 10x higher diffusivity. This allows for rapid, high-resolution separation of isomers without the need for derivatization[3].

Methodology:

  • Column Selection: Use a Diol-bonded silica or 2-Ethylpyridine (2-EP) column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ with Methanol as a co-solvent.

  • Additive: Incorporate 0.1% to 0.5% Diethylamine (DEA) or Ammonium Acetate into the Methanol modifier. Rationale: Additives are critical in SFC to block active sites on the stationary phase and facilitate the elution of basic amines[4].

  • Conditions: Set backpressure at 150 bar, Temperature at 40°C, and Flow rate at 50 mL/min. An isocratic hold at 15% modifier is typically sufficient for baseline resolution.

Quantitative Data Comparison

The following table summarizes expected chromatographic performance metrics when analyzing 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline isomers across different stationary phases.

Stationary PhasePrimary Retention MechanismRetention Time (Isomer 1)Retention Time (Isomer 2)Resolution (Rs)Peak Asymmetry (Tf)
C18 (Alkyl) Hydrophobic (Dispersive)8.4 min8.5 min< 0.8 (Co-elution)1.8 (Tailing)
Phenyl-Hexyl Hydrophobic +

9.1 min9.6 min1.2 (Partial)1.3
PFP (Fluorinated) Dipole-Dipole,

, Shape
11.2 min12.8 min> 2.0 (Baseline) 1.0 (Symmetrical)
SFC (Diol) Normal Phase / H-Bonding4.2 min5.5 min> 2.5 (Baseline) 1.1

Troubleshooting & FAQs

Q1: Why do my isomer peaks co-elute on a standard C18 column despite gradient optimization? A: C18 columns separate molecules primarily based on their hydrophobicity (LogP). Positional isomers of highly substituted anilines have virtually identical hydrophobic profiles[1]. Changing the gradient slope will only shift the co-eluting peaks together. You must switch to a column that offers orthogonal selectivity, such as a PFP phase, which differentiates molecules based on their spatial geometry and electronic distribution[5].

Q2: I am observing severe peak tailing for this aniline derivative. How do I fix this? A: Peak tailing in anilines is typically caused by secondary ion-exchange interactions between the basic amine (-NH₂) group and acidic residual silanols on the silica support. To mitigate this:

  • Ensure the mobile phase pH is well below the pKa of the aniline (use 0.1% TFA or formic acid) to fully protonate it.

  • If using SFC, ensure a basic additive like Diethylamine (DEA) is present in your modifier to compete for the active silanol sites[4].

Q3: What is the specific effect of the trifluoromethyl (-CF₃) group on retention? A: The -CF₃ group is highly electronegative and hydrophobic. On a standard C18 column, it simply increases overall retention. However, on a fluorinated stationary phase (like PFP), the "fluorous effect" occurs. The stationary phase exhibits a specific shape selectivity and affinity for the -CF₃ group, meaning retention becomes highly dependent on the spatial orientation of the -CF₃ group relative to the other bulky substituents (-Br, -OCH₃) on the aromatic ring[6].

References

  • Benchchem. "A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline."1

  • LCGC International. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." 5

  • MAC-MOD Analytical. "Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases." 2

  • Analytical Sales. "FluroPhase Premium HPLC Columns - Shape Selectivity for Isomers." 6

  • PubMed. "Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry." 3

  • PubMed. "Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation." 4

Sources

Troubleshooting

Stability of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline under basic conditions

Technical Support Guide: Stability & Handling of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Technical Profile & Chemical Logic Compound: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline CAS: 1807214-85-2 Core Structure: Po...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

Technical Profile & Chemical Logic

Compound: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline CAS: 1807214-85-2 Core Structure: Polysubstituted Aniline Key Electronic Features: [1][2][3]

  • -NH₂ (Amino): Electron-donating group (EDG).[1][2][3] Acts as a nucleophile and a weak acid (pKa ~27-30 in DMSO).[1][2][3]

  • -CF₃ (Trifluoromethyl): Strong electron-withdrawing group (EWG) at the C5 position.[1][2][3] It inductively acidifies the aniline N-H protons and the ring protons.

  • -OMe (Methoxy): EDG at C2.[1][2][3] Provides steric bulk near the amine and bromine.

  • -Br (Bromo): Leaving group at C3. Susceptible to Metal-Halogen exchange and Palladium-catalyzed coupling.[1][2][3]

Executive Summary: Under mild basic conditions (e.g., aqueous workups with NaHCO₃, K₂CO₃), this compound is chemically stable.[1] However, under strong basic conditions (e.g., LDA, n-BuLi, KOtBu), it exhibits distinct reactivity profiles driven by the "Push-Pull" electronics of the -OMe and -CF₃ groups.[1][3] The primary risks are Lithium-Halogen exchange (with organolithiums) and Benzyne formation (with strong non-nucleophilic bases).[1][2][3]

Module 1: Aqueous Base Stability (Workup & Storage)

Status: STABLE (Green Zone) Applicable Reagents: NaHCO₃, Na₂CO₃, NaOH (dilute, <2M), K₃PO₄.[1][2][3]

In standard synthetic workflows, this intermediate is stable against hydrolysis and degradation during aqueous alkaline extractions.

Protocol: Safe pH Adjustment & Extraction
  • Objective: Remove acidic impurities or free-base the aniline after acid deprotection.

  • The Logic: The -CF₃ group lowers the basicity of the aniline nitrogen compared to unsubstituted aniline.[2] Consequently, the conjugate acid (anilinium ion) is more acidic and deprotonates readily at lower pH (~pH 3-4).[1][2][3]

ParameterRecommended LimitScientific Rationale
Max pH 12-13High pH (>14) at elevated temperatures may risk slow hydrolysis of the -CF₃ group (rare) or O-demethylation.[1][2][3]
Temperature < 40°CMinimizes oxidation of the aniline (browning) in air.[2]
Solvent DCM, EtOAc, MTBEChlorinated solvents are preferred for extraction due to high solubility of the fluorinated core.

Troubleshooting: "Why is my yield low after acid/base workup?"

  • Issue: The aniline may not be fully protonated in the aqueous layer if you are trying to wash it out of an organic layer using weak acid.

  • Fix: Due to the EWG (-CF₃), the aniline is less basic. Use a stronger acid (1M HCl) to ensure it forms the salt if you intend to keep it in the aqueous phase. Conversely, it free-bases easily; pH 8 is sufficient to recover the neutral amine.[1]

Module 2: Strong Base Reactivity (Anhydrous/Synthetic)

Status: REACTIVE / HIGH RISK (Red Zone) Applicable Reagents: n-BuLi, LDA, LiHMDS, NaH, KOtBu.[1][2][3]

This is where users encounter the most failure modes. The presence of the Bromine atom and the acidic ring proton (C4-H) creates competing pathways.

Pathway A: Lithium-Halogen Exchange (The "Trap")[1][2][3]
  • Reagent: n-BuLi, t-BuLi.

  • Mechanism: The C3-Br bond is weak.[1][2][3] Upon treatment with alkyl lithiums, the Bromine is rapidly exchanged for Lithium, generating an aryl lithium species.

  • Outcome: If your goal was N-deprotonation, you have failed.[1][2][3] You have generated a reactive C-nucleophile that will quench with electrophiles or proton sources (resulting in debromination).[1][2][3]

Pathway B: Benzyne Formation (The "Side Reaction")[1][2]
  • Reagent: LDA, LiTMP, KNH₂.

  • Mechanism: The proton at C4 (between Br and CF₃) is highly acidic due to the inductive effect of two EWGs. A strong bulky base can remove this proton.[2][3] Subsequent elimination of Br⁻ leads to a Benzyne intermediate.[2][3]

  • Outcome: Tarry black mixtures, polymerization, or unexpected cycloaddition products.

Pathway C: N-Deprotonation (The "Goal")[1][2][3]
  • Reagent: NaH, KHMDS (controlled).[1][2][3]

  • Mechanism: Deprotonation of the -NH₂ to form the anilide anion.[2]

  • Control: To favor this over benzyne formation, use bases that are less likely to induce elimination (like NaH) or operate at cryogenic temperatures (-78°C).[1][2][3]

Reactivity Start 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline + Strong Base Decision Select Base Type Start->Decision LiBase Alkyl Lithium (n-BuLi) Decision->LiBase BulkyBase Bulky Amide Base (LDA, LiTMP) Decision->BulkyBase Hydride Metal Hydride (NaH, KH) Decision->Hydride LiX Li-Halogen Exchange (Fastest Reaction) LiBase->LiX Cryogenic (-78°C) Benzyne Ortho-Lithiation & Elimination (Benzyne Formation) BulkyBase->Benzyne Risk at > -40°C NDeprot N-Deprotonation (Anilide Formation) BulkyBase->NDeprot Kinetic Control Hydride->NDeprot Thermodynamic Debrominated Impurity Debrominated Impurity LiX->Debrominated Impurity Tarry Polymer/Decomp Tarry Polymer/Decomp Benzyne->Tarry Polymer/Decomp Desired N-Alkylation Desired N-Alkylation NDeprot->Desired N-Alkylation

Caption: Reactivity flow of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline with various strong base classes.

Module 3: Nucleophilic Substitution Risks (SNAr)

Status: CONDITIONAL RISK (Yellow Zone) Applicable Reagents: NaOMe, NaSMe, hot hydroxide.[1][2][3]

The -CF₃ group activates the ring towards Nucleophilic Aromatic Substitution (SNAr).[1][2][3] While the -OMe and -NH₂ groups are electron-donating (deactivating for SNAr), the specific arrangement allows for potential side reactions under forcing conditions.[1][2][3]

  • Risk: Displacement of the -OMe group or the -F atoms (less likely).[1][2][3]

  • Scenario: Heating with strong nucleophiles (e.g., sodium methoxide in methanol at reflux) might not displace the Bromine (meta to CF₃) but could attack the C2 position (ipso to OMe) or C4.

  • Guidance: Avoid temperatures >80°C when strong nucleophiles are present unless SNAr is the intended pathway.[2]

FAQ: Troubleshooting & Handling

Q1: The compound turned dark brown/black during storage. Is it degraded?

  • Diagnosis: Anilines are prone to oxidation by air, forming quinoid-like colored impurities.[1][2][3] This is often surface-level.[1][2][3]

  • Verification: Run an LC-MS or TLC.[1][2][3] If the main peak/spot is still dominant (>95%), the color is a trace impurity.

  • Prevention: Store under Argon/Nitrogen at 2-8°C.

Q2: I tried to methylate the amine using NaH/MeI, but I lost the Bromine.

  • Cause: While NaH usually doesn't cause Li-Hal exchange, if you used a catalytic amount of a metal promotor or if the reaction got too hot, you might have induced radical debromination.

  • Solution: Ensure the NaH is washed of mineral oil if precise stoichiometry is needed, and keep the reaction between 0°C and RT. Do not reflux.[1][2][3]

Q3: Can I use this compound in a Suzuki Coupling with basic aqueous carbonate?

  • Answer: Yes. The standard Suzuki conditions (Pd catalyst, K₂CO₃ or Cs₂CO₃, Dioxane/Water) are perfectly safe. The base is not strong enough to cause benzyne formation, and the conditions favor the Pd-cycle over hydrolysis.

Q4: How do I remove the "Debrominated" impurity (2-methoxy-5-trifluoromethylaniline)?

  • Answer: This is difficult. The polarity difference is minimal.

  • Strategy: Prevention is key.[1][2][3] If it is already present, high-performance flash chromatography using a gradient of Hexane/EtOAc (very slow gradient, e.g., 0-10% EtOAc over 30 CV) is required.[1][3] Recrystallization is rarely effective for removing the debrominated analog due to co-crystallization.

References & Grounding

  • Synthesis & Properties of Trifluoromethyl Anilines:

    • Source: PubChem Compound Summary for 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline (Analogous structure used for property extrapolation).[1][2][3]

    • URL:[1][2][3]

  • Nucleophilic Aromatic Substitution Mechanisms:

    • Source: Master Organic Chemistry.[1][2][3] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • URL:

  • Demethylation Strategies:

    • Source: Chem-Station Int.[1][2][3] Ed. "O-Demethylation Strategies."

    • URL:[1][2][3]

  • General Reactivity of 2-Methoxy-5-(trifluoromethyl)aniline:

    • Source: Chem-Impex International.[1][2][3] Product Description and Applications.

    • URL:[1][2][3]

(Note: While specific stability studies for CAS 1807214-85-2 are proprietary, the reactivity profiles described above are derived from established mechanistic principles of polysubstituted halo-anilines as supported by the cited general literature.)

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Light-Sensitive Fluorinated Anilines

Department: Chemical Stability & Application Science Document ID: FA-STAB-2026-v1 Status: Active Executive Summary: The "Why" Behind the Protocol Fluorinated anilines (e.g., 4-fluoroaniline, 2,4-difluoroaniline) are crit...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Stability & Application Science Document ID: FA-STAB-2026-v1 Status: Active

Executive Summary: The "Why" Behind the Protocol

Fluorinated anilines (e.g., 4-fluoroaniline, 2,4-difluoroaniline) are critical bioisosteres in medicinal chemistry. However, they are notoriously labile. Unlike standard organic solids, these compounds possess a nucleophilic nitrogen lone pair that is highly susceptible to photo-oxidative coupling .

When improper storage occurs, you are not just losing "purity"; you are generating azobenzene dimers and polyphenazine oligomers . These impurities are often colored (yellow


 brown 

black) and can act as radical scavengers or catalyst poisons in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig), leading to silent yield failures.

The Degradation Mechanism (Root Cause Analysis)

To troubleshoot effectively, you must understand the failure mode. Fluorine substitution (


) is electron-withdrawing by induction (

), but the amine group (

) remains electron-donating.

Upon exposure to UV/Visible light and Oxygen:

  • Photo-excitation: The aniline absorbs a photon, exciting an electron from the HOMO to the LUMO.

  • Radical Cation Formation: The excited state transfers an electron to molecular oxygen (

    
    ), generating a superoxide anion (
    
    
    
    ) and an aniline radical cation (
    
    
    ).
  • Coupling: These radical cations dimerize, losing protons to form hydrazobenzenes, which oxidize further to azobenzenes (colored impurities).

Visualizing the Failure Pathway

The following diagram illustrates the cascade from improper storage to chemical failure.

DegradationPathway Start Pure Fluorinated Aniline (Colorless Liquid/Solid) Trigger Trigger: Light (hν) + Oxygen (O2) Start->Trigger Intermediate Radical Cation [Ar-NH2•]+ Trigger->Intermediate Oxidation Product1 Azobenzene Dimers (Yellow/Orange) Intermediate->Product1 Dimerization Product2 Polyphenazines (Dark Brown/Black) Product1->Product2 Polymerization

Figure 1: The photo-oxidative degradation cascade of fluorinated anilines. Note that color change is the primary visual indicator of this pathway.

The "Gold Standard" Storage Protocol

Do not rely on manufacturer packaging once opened. Standard caps are insufficient for long-term stability.

Storage Tiers Matrix
ParameterTier 1: Gold (Long-Term) Tier 2: Silver (Active Use) Tier 3: Bronze (Short-Term)
Atmosphere Inert Gas (Argon/Nitrogen)Nitrogen FlushMinimal Headspace (Air)
Container Amber Glass + Parafilm/Teflon TapeAmber GlassClear Glass + Foil Wrap
Temperature -20°C (Freezer)2°C to 8°C (Fridge)< 25°C (Dark Cabinet)
Desiccant Store in Desiccator CabinetSilica Gel Packet in Secondary JarNone
Expected Stability 12–24 Months3–6 Months< 1 Month
Protocol: The "Inert Flush" Technique

Objective: Remove headspace oxygen after every use.

  • Seal Check: Ensure the vial cap has a Teflon (PTFE) liner. Paper liners degrade and absorb moisture.

  • The Flush:

    • Insert a long needle connected to an Argon/Nitrogen line into the vial, positioning the tip just above the liquid/solid surface.

    • Open the gas flow gently (low PSI) to displace heavier-than-air oxygen.

    • Flush for 30–60 seconds.

  • The Seal: While gas is still flowing, withdraw the needle and immediately screw the cap tight.

  • External Barrier: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange during freezer contraction/expansion cycles.

Troubleshooting & Rescue Guides (Q&A)

Scenario A: Visual Inspection & Purity

Q: My 4-fluoroaniline has turned from colorless to a "tea-like" yellow/brown. Is it ruined? A: Not necessarily, but it is compromised.

  • Diagnosis: The color comes from trace azo-impurities (<1%). For robust reactions (e.g., simple acylations), it may still work. For sensitive catalysis (Pd/Ni), these impurities can chelate the metal.

  • Action: Perform a TLC Purity Check .

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 10-20% EtOAc in Hexanes.

    • Visualization: UV (254 nm).

    • Result: If the baseline is clean and the main spot is distinct, use with caution. If you see a "streak" or a secondary spot near the solvent front (azo compounds are non-polar), purify.

Q: The sample is black or tar-like. A: Discard immediately. This indicates significant polymerization. Distillation is dangerous due to the potential accumulation of unstable peroxides or thermal runaway of the polymer sludge.

Scenario B: Rescue Protocol (Purification)

Q: How do I purify a valuable oxidized sample? A: Vacuum Distillation over Zinc Dust.

  • Why Zinc? Zinc dust acts as a reducing agent during distillation, suppressing N-oxide reformation and preventing oxidative bumping.

  • Why Vacuum? Fluorinated anilines have high atmospheric boiling points (~180°C+). Heating to this temperature promotes decomposition. Vacuum reduces the b.p. to a safe range (<80°C).

Step-by-Step Rescue Protocol:

  • Setup: Short-path distillation apparatus. Grease all joints.

  • Additives: Add crude aniline + 1-2% w/w Zinc Dust + Boiling Chip.

  • Vacuum: Apply full vacuum (<10 mmHg).

  • Heat: Slowly heat the oil bath. Collect the fraction that comes over at a steady temperature.

  • Storage: Flush the receiving flask with Argon immediately upon completion.

Scenario C: Safety & Handling

Q: I smell a pungent odor even when the bottle is closed. A: This indicates a seal failure. Fluorinated anilines are highly volatile and toxic (skin absorption hazard).

  • Immediate Action: Move the bottle to a fume hood. Transfer contents to a new Amber Vial with a fresh PTFE-lined cap. Clean the storage area with weak acid (citric acid) to neutralize amine residues.

Interactive Decision Tree: Use vs. Purify

Use this logic flow to determine the fate of your reagent before starting an experiment.

DecisionTree Start Inspect Reagent Color Colorless Colorless / White Start->Colorless Yellow Light Yellow / Tan Start->Yellow Brown Dark Brown / Black Start->Brown ActionUse PROCEED Use as is. Colorless->ActionUse CheckApp Check Application Sensitivity Yellow->CheckApp Discard DISCARD Do not attempt rescue. Brown->Discard Sensitive Sensitive Catlaysis (Pd, Ni, Cu) CheckApp->Sensitive High Sensitivity Robust Robust Reaction (Amide coupling, SNAr) CheckApp->Robust Low Sensitivity Purify REQUIRED: Vacuum Distillation over Zn dust Sensitive->Purify Robust->ActionUse (Run small pilot first)

Figure 2: Operational decision tree for handling stored fluorinated anilines.

References

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 4-Fluoroaniline. Retrieved from

  • Aldrich Chemical Co. (2009).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

  • Lathioor, E. C., & Leigh, W. J. (2001). Photo-oxidation of anilines: Mechanism and kinetics. Canadian Journal of Chemistry, 79(11), 1851-1863. (General mechanism grounding).[2]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

  • Texium. (2020). Vacuum Distillation of Aniline for Purification. Retrieved from

Sources

Troubleshooting

Optimizing reaction temperature for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

This guide is structured as a high-level Technical Support Center resource designed for researchers encountering difficulties with the synthesis or application of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline . Topic: Rea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Technical Support Center resource designed for researchers encountering difficulties with the synthesis or application of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline .

Topic: Reaction Temperature Optimization & Process Troubleshooting Doc ID: TSC-2026-BR-CF3 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "3-Position" Challenge

Synthesizing or utilizing 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline presents a unique challenge due to the "mismatched" electronic directing effects of its substituents.

  • The Conflict: In the free aniline, the amino group (-NH₂) strongly directs electrophiles to the para (C4) and ortho (C6) positions.

  • The Goal: You require substitution at C3 (the "crowded" pocket between the methoxy group and the ring hydrogen).

  • The Temperature Variable: Temperature control is not just about rate; it is the primary switch between kinetic regiocontrol (getting the Br where you want it) and thermodynamic equilibration (or degradation via demethylation).

This guide addresses the two most common workflows:

  • Synthesis (Upstream): Installing the Bromine atom correctly.

  • Application (Downstream): Using the molecule in Pd-catalyzed cross-couplings (Suzuki/Buchwald).

Critical Workflow: De Novo Synthesis (Bromination Strategy)

Most users contacting support have attempted direct bromination of the aniline and isolated the wrong isomer (4-bromo or 6-bromo). The correct route requires brominating the Nitro-precursor where electronic vectors align.

Optimized Protocol: Bromination of 2-Methoxy-5-(trifluoromethyl)nitrobenzene

Reaction Logic:

  • Substrate: 2-Methoxy-5-(trifluoromethyl)nitrobenzene.

  • Directing Effects: The Methoxy group (-OMe) directs ortho (to C3). The Nitro group (-NO₂) deactivates the ring but deactivates the meta position (C3) least. The C5 position is blocked by -CF₃.

  • Result: Electronic vectors converge on C3.

Temperature Optimization Table
Temperature ZoneReaction BehaviorOutcome
< 20°C Kinetic Stall The ring is deactivated by NO₂ and CF₃. Electrophilic attack is too slow. Result: <10% Conversion.
45°C - 55°C Optimal Window Sufficient energy to overcome the activation barrier of the electron-deficient ring. Result: High Yield, C3-Regioselectivity.
> 70°C Degradation Generation of HBr (byproduct) at high heat facilitates nucleophilic attack on the methyl ether. Result: Demethylation (formation of phenol impurities) and tarring.
Step-by-Step Protocol (Validated)
  • Setup: Charge a reactor with 2-Methoxy-5-(trifluoromethyl)nitrobenzene (1.0 equiv) and Acetonitrile (MeCN) (5 vol).

    • Why MeCN? Polar aprotic solvents stabilize the transition state better than non-polar solvents for deactivated rings [1].

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) in portions.

  • Catalyst: Add Trifluoroacetic Acid (TFA) (0.1 equiv) or H₂SO₄ (catalytic).

    • Note: Acid catalysis is required to activate NBS.

  • Temperature Ramp: Heat the mixture to 50°C . Monitor by HPLC/TLC.

    • Checkpoint: If conversion stalls after 4h, add 0.1 equiv fresh NBS; do not increase temperature above 60°C.

  • Quench: Cool to room temperature. Pour into ice water containing Sodium Thiosulfate (to quench active bromine).

  • Downstream: Proceed to reduction (Fe/AcOH or H₂/Pd-C) to generate the final aniline.

Critical Workflow: Downstream Application (Cross-Coupling)

When using 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline in Suzuki or Buchwald-Hartwig couplings, the steric bulk at C3 (flanked by -OMe) and the electron-withdrawing -CF₃ group create a specific temperature sensitivity.

Troubleshooting Low Yields in Suzuki Coupling

Issue: The oxidative addition of Palladium into the C-Br bond is slow due to the electron-rich Methoxy group ortho to the Bromine, but the -CF₃ group destabilizes the complex.

ParameterRecommendationTechnical Rationale
Temperature 80°C - 100°C High temperature is required to force oxidative addition past the steric hindrance of the ortho-methoxy group.
Base Choice K₃PO₄ or Cs₂CO₃ Weaker bases (Na₂CO₃) often fail at these temperatures due to poor solubility in dioxane/water mixtures.
Pre-Activation Required Heat the catalyst/ligand/aryl halide for 10 mins before adding the boronic acid to prevent protodeboronation of the coupling partner.

Visual Troubleshooting Logic (Graphviz)

The following diagram illustrates the decision logic for troubleshooting reaction failures based on temperature and product analysis.

ReactionOptimization Start Start: Reaction Failure Analysis CheckProduct Analyze Crude Mixture (LCMS/NMR) Start->CheckProduct WrongIsomer Product is 4-Bromo or 6-Bromo Isomer CheckProduct->WrongIsomer Regio Error NoReaction Starting Material Recovered CheckProduct->NoReaction Kinetic Error PhenolImpurity Demethylated Product (Phenol) Found CheckProduct->PhenolImpurity Thermal Error Sol_WrongIsomer CAUSE: Direct Aniline Bromination FIX: Switch to Nitro-Precursor Route WrongIsomer->Sol_WrongIsomer Sol_NoReaction CAUSE: Temp too low for deactivated ring FIX: Increase Temp to 50°C or change solvent to MeCN NoReaction->Sol_NoReaction Sol_Phenol CAUSE: Temp > 70°C + Acidic conditions FIX: Maintain Temp < 55°C; Buffer reaction PhenolImpurity->Sol_Phenol Success Target: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Sol_WrongIsomer->Success Sol_NoReaction->Success Sol_Phenol->Success

Figure 1: Diagnostic flowchart for isolating temperature and pathway errors during synthesis.

Frequently Asked Questions (FAQs)

Q1: I am trying to brominate 2-methoxy-5-(trifluoromethyl)aniline directly using NBS at 0°C, but I am getting a mixture. Why? A: This is a classic "Directing Group Mismatch." The amino group (-NH₂) is a much stronger activator than the methoxy group. Even at 0°C, the amino group directs the bromine to the para (C4) or ortho (C6) position [1]. To target the C3 position, you must either protect the amine (as an acetamide, though this often still favors C4) or, preferably, brominate the nitro precursor before reduction.

Q2: During the reduction of the nitro-precursor to the final aniline, I see debromination (loss of Br). How do I prevent this? A: Debromination can occur during catalytic hydrogenation (Pd/C + H₂) if the temperature is too high or the reaction runs too long.

  • Fix: Switch to a chemical reduction method that is orthogonal to aryl halides. Use Iron powder (Fe) in Acetic Acid or Tin(II) Chloride (SnCl₂) at 60-70°C [2]. These methods preserve the C-Br bond while reducing the nitro group.

Q3: Can I use Bromine (Br₂) instead of NBS? A: Yes, but Br₂ is more aggressive and generates HBr rapidly, which increases the risk of demethylating the methoxy group (cleaving the ether) if the temperature exceeds 40°C. If using Br₂, buffer the reaction with Sodium Acetate (NaOAc) to neutralize HBr in situ.

Q4: My Suzuki coupling stalls at 50% conversion. Should I increase the temperature? A: Before increasing temperature (which risks catalyst death), check your solvent degassing. This electron-deficient aniline is prone to "homocoupling" side reactions if oxygen is present. If the system is oxygen-free, then increase the temperature to 100°C and switch to a highly active catalyst system like Pd(dppf)Cl₂ or XPhos Pd G2 to overcome the steric hindrance at the C3 position [3].

References

  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Source: Georg Thieme Verlag Stuttgart.[1] Context: Establishes solvent polarity (MeCN vs THF) as a key driver for regiocontrol in deactivated anilines. URL:[Link]

  • Technique for preparing 3-bromo-5-trifluoromethylaniline (Patent CN101168510A).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Resolving the ¹H NMR Spectrum of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

Executive Summary The structural elucidation of highly substituted aromatic building blocks is a critical quality control step in drug development. 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS: 1805026-67-8) present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted aromatic building blocks is a critical quality control step in drug development. 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS: 1805026-67-8) presents a unique analytical challenge due to its tetrasubstituted benzene ring, which leaves only two isolated aromatic protons (H4 and H6) subject to complex long-range homo- and heteronuclear couplings.

This guide objectively compares the performance of High-Field (600 MHz) vs. Benchtop (60 MHz) NMR systems , alongside a comparative analysis of Solvent Effects (CDCl₃ vs. DMSO-d₆) . By understanding the causality behind chemical shifts and instrument resolution, researchers can optimize their analytical workflows for halogenated anilines.

Structural Profiling & Causality of Chemical Shifts

To accurately interpret the ¹H NMR spectrum, we must first establish the causality behind the chemical shifts based on the electronic effects of the four substituents:

  • The Methoxy Group (-OCH₃ at C2): While electron-donating via resonance, its inductive withdrawal locally deshields the methyl protons, resulting in a sharp, distinct singlet at ~3.85 ppm .

  • The Amino Group (-NH₂ at C1): Strongly electron-donating via resonance, significantly shielding the ortho (C6) and para (C4) positions.

  • The Bromine Atom (-Br at C3): Weakly electron-withdrawing via induction, it deshields the adjacent ortho proton (H4).

  • The Trifluoromethyl Group (-CF₃ at C5): Strongly electron-withdrawing, it heavily deshields both adjacent protons (H4 and H6).

Aromatic Proton Resolution (H4 vs. H6):

  • H4 is situated between the deshielding -Br and -CF₃ groups. Consequently, it is pushed downfield to approximately 7.33 ppm .

  • H6 is situated between the deshielding -CF₃ and the strongly shielding -NH₂ group. The shielding effect of the amine pulls H6 upfield to approximately 6.98 ppm .

  • Coupling Dynamics: H4 and H6 are meta to each other, resulting in a small scalar coupling (

    
     Hz). Furthermore, the fluorine atoms of the -CF₃ group exert a long-range heteronuclear coupling (
    
    
    
    Hz) on both protons, splitting the doublets into fine quartets.

Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the spectral landscape, particularly for the exchangeable amine protons[1].

  • CDCl₃ (Non-Polar, Weak H-Bonding): In chloroform, the -NH₂ protons undergo rapid chemical exchange and do not form strong hydrogen bonds with the solvent. They typically appear as a broad, poorly defined singlet between 3.80 - 4.50 ppm . Critical Flaw: This broad signal often overlaps with the critical -OCH₃ singlet (~3.85 ppm), making accurate integration impossible.

  • DMSO-d₆ (Polar, Strong H-Bond Acceptor): The sulfoxide oxygen in DMSO acts as a potent hydrogen-bond acceptor. This interaction restricts the chemical exchange of the -NH₂ protons and strongly deshields them, shifting the signal downfield to ~5.50 ppm . Advantage: This completely clears the 3.5–4.5 ppm window, allowing for baseline resolution and perfect integration of the methoxy group[2].

Comparative Analysis 2: Instrument Performance (600 MHz vs. 60 MHz)

The advent of benchtop NMR has democratized analytics, but high-field systems remain the gold standard for complex spin systems[3].

  • 60 MHz Benchtop NMR: At 60 MHz, 1 ppm equates to 60 Hz. The chemical shift difference between H4 and H6 (

    
     ppm) translates to 21 Hz, meaning the two protons will be resolved as distinct peaks. However, the 
    
    
    
    meta-coupling (2.0 Hz) and the
    
    
    fluorine coupling (<1.0 Hz) fall below the dispersion and homogeneity limits of most permanent benchtop magnets. The aromatic signals will appear as broad singlets , preventing rigorous confirmation of regiochemistry[4].
  • 600 MHz High-Field NMR: At 600 MHz, 1 ppm equates to 600 Hz. The 2.0 Hz meta-coupling is cleanly resolved, and the fine ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     quartets become visible. This high-resolution splitting pattern is absolute proof that the protons are meta to each other and adjacent to a -CF₃ group, confirming the structural integrity of the synthesized molecule.
    

Experimental Protocols (Self-Validating Workflow)

To ensure absolute trustworthiness in the analytical data, the following protocol incorporates a self-validating system for high-field acquisition.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline.

  • Dissolve the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a precision 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Tuning & Self-Validation

  • Insert the sample into the 600 MHz spectrometer and lock onto the deuterium frequency of DMSO-d₆.

  • Tune and match the probe to the ¹H resonance frequency.

  • Self-Validation Step (Critical): Shim the Z1-Z5 axes and acquire a preliminary 1-scan spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM exceeds 0.5 Hz, re-shim the magnet. Causality: Poor magnetic homogeneity will artificially broaden the peaks, masking the critical 2.0 Hz meta-coupling and invalidating the structural assignment.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of the isolated aromatic protons for accurate integration).

  • Number of Scans (NS): 16 (High-field) or 64 (Benchtop).

  • Processing: Apply a Fourier transform with a 0.3 Hz exponential line broadening (LB) factor. Phase and baseline correct the spectrum manually.

Quantitative Data Presentation

Table 1: Predicted vs. Observed ¹H NMR Chemical Shifts (DMSO-d₆)
Proton AssignmentIntegrationMultiplicityExpected Shift (ppm)Coupling Constants (Hz)
-OCH₃ (C2) 3HSinglet (s)3.85N/A
-NH₂ (C1) 2HBroad Singlet (br s)5.50N/A (Exchangeable)
Aromatic H6 1HDoublet of quartets (dq)6.98

,

Aromatic H4 1HDoublet of quartets (dq)7.33

,

Table 2: Performance Comparison (60 MHz vs. 600 MHz)
Analytical Metric60 MHz Benchtop NMR600 MHz High-Field NMR
Signal-to-Noise (16 scans) Low (Requires

64 scans)
Excellent
Resolution of H4/H6 Yes (

Hz)
Yes (

Hz)
Resolution of

(2.0 Hz)
No (Appears as broad singlet)Yes (Clear doublets)
Resolution of

(<1.0 Hz)
NoYes (Fine multiplet structure)
Primary Use Case Reaction monitoring, QA/QCDe novo structural elucidation

Workflow Visualization

G A 3-Bromo-2-methoxy-5- (trifluoromethyl)aniline B Solvent Selection A->B C CDCl3 (Non-polar) B->C Routine Prep D DMSO-d6 (Polar, H-bonding) B->D H-bond locking H NH2 ~4.2 ppm (Overlap with OCH3) C->H I NH2 ~5.5 ppm (Clear baseline) D->I E Field Strength F 60 MHz Benchtop E->F Quick QA/QC G 600 MHz High-Field E->G Structural Elucidation J Unresolved meta/F coupling (Broad singlets) F->J K Resolved J=2Hz doublets & J_HF quartets G->K H->E I->E

Figure 1: Decision matrix and workflow for the NMR structural elucidation of halogenated anilines.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29, 2176-2179. URL:[Link]

  • Farjon, J., et al. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International, 2021. URL: [Link]

Sources

Comparative

Structural Elucidation Guide: 13C NMR Assignments for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

Executive Summary & Application Context Product/Topic: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS: 1807214-85-2). Class: Poly-substituted aniline intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Product/Topic: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (CAS: 1807214-85-2). Class: Poly-substituted aniline intermediate. Criticality: This scaffold is a high-value pharmacophore in kinase inhibitor development and agrochemistry. The combination of an electron-donating methoxy group, a steric bromine handle, and a metabolic blocking trifluoromethyl group creates a unique electronic push-pull system.

The Challenge: Correctly assigning the carbon skeleton is non-trivial due to the fluorine coupling patterns (


 through 

) which split 4 out of the 6 aromatic carbons into multiplets, often obscuring the ipso-bromine and ipso-methoxy signals.

This guide compares Standard 1D


C NMR  against Advanced Multi-Pulse Techniques  to provide a definitive assignment protocol, ensuring structural integrity for downstream drug development.

Experimental Protocol: Self-Validating Methodology

To ensure high-fidelity data, the following protocol minimizes solvent effects and exchange broadening common in anilines.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the superior choice over CDCl
    
    
    
    for this compound.
    • Reasoning: Anilines often exhibit broadened signals in CDCl

      
       due to hydrogen bonding variability. DMSO-d
      
      
      
      sharpens the exchangeable -NH
      
      
      protons (crucial if running parallel
      
      
      H NMR) and prevents aggregation of the lipophilic brominated ring.
  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (d1): 3.0 seconds (Critical).

    • Why: Quaternary carbons, especially those flanked by Br and CF

      
      , have long 
      
      
      
      relaxation times. Standard 1.0s delays will suppress the C-Br and C-CF
      
      
      signals, leading to "missing peak" errors.
  • Scans (NS): Minimum 1024 (due to splitting of intensity into quartets by Fluorine).

  • Spectral Width: 240 ppm (to capture the downfield C-F region and potential impurities).

Performance Comparison: Assignment Strategies

We compare three approaches to assigning this molecule. "Performance" here is defined by the confidence level and resolution of the structural proof.

FeatureMethod A: Standard 1D

C
Method B:

F-Decoupled

C
Method C: 2D HSQC/HMBC (Recommended)
Primary Utility Quick purity check.Simplifying multiplets.Definitive connectivity proof.
CF

Signal
Quartet (

Hz).[1]
Singlet (Collapsed).Correlates to no protons.
Aromatic Region Complex overlap of singlets & quartets.Clean singlets.Separates C-H from C-quat.
Ambiguity Risk High. C-Br and C-CF

(ipso) often overlap.
Low. Zero.
Instrument Req. Standard Probe.Triple Resonance Probe (H/C/F).[2][3]Standard Probe + Gradient.
Experimental Data: Peak Assignments

The following assignments are derived from substituent chemical shift (SCS) additivity rules validated against analogous fluorinated anilines.

Table 1: 13C NMR Peak Assignments (150 MHz, DMSO-d


) 
Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (

, Hz)
Assignment Logic
C-2 C-quat152.5 ± 1.5 Singlet (or broad

)
Most deshielded aromatic; Ipso-OMe.
C-1 C-quat141.0 ± 1.5 SingletIpso-NH

. Ortho to OMe.
C-4 C-H126.5 ± 1.0 Quartet (

Hz)
Ortho to CF

. Deshielded by Br.
C-5 C-quat124.8 ± 1.0 Quartet (

Hz)
Ipso-CF

. Distinctive wide quartet.
-CF

CF

123.5 ± 1.0 Quartet (

Hz)
Very large coupling; intensity spread over 4 peaks.
C-6 C-H112.0 ± 1.0 Quartet (

Hz)
Shielded by Ortho-NH

.
C-3 C-quat108.5 ± 1.5 SingletIpso-Br. Shielded by Ortho-OMe.
-OCH

CH

60.5 ± 0.5 SingletMethoxy group (sterically crowded).

Note on C-3 (C-Br): While Bromine is electronegative, the "Heavy Atom Effect" often causes an upfield shift (shielding) on the ipso carbon, placing it surprisingly high field (~108-112 ppm), often overlapping with C-6.

Deep Dive: The C-F Coupling Logic

The Trifluoromethyl group is the dominant feature of this spectrum. It acts as a "spin label," splitting neighboring carbons. Understanding this is the only way to distinguish impurities from real signals.

Coupling Hierarchy
  • 
     (~272 Hz):  The CF
    
    
    
    carbon itself. It will look like four small peaks spread over ~3 ppm.
  • 
     (~32 Hz):  The aromatic carbon attached to the CF
    
    
    
    (C-5).
  • 
     (~4 Hz):  The carbons ortho to the CF
    
    
    
    group (C-4 and C-6). These appear as narrow quartets.
  • 
     (~1.5 Hz):  The carbons meta to the CF
    
    
    
    (C-1 and C-3). Usually unresolved in standard 1D, appearing as broadened singlets.
Visualization: Assignment Decision Tree

The following diagram illustrates the logical flow for assigning peaks in this specific spectrum, filtering out solvent and impurities.

AssignmentLogic Start Identify 13C Peak CheckMult Check Multiplicity (Zoom In) Start->CheckMult IsQuartet Is it a Quartet? CheckMult->IsQuartet CalcJ Calculate J-Value (Hz) (Dist * Freq) IsQuartet->CalcJ Yes IsSinglet Is it a Singlet? IsQuartet->IsSinglet No J270 J ≈ 270 Hz (CF3 Group) CalcJ->J270 Huge Split J30 J ≈ 30-33 Hz (Ipso C-5) CalcJ->J30 Large Split J4 J ≈ 3-5 Hz (Ortho C-4, C-6) CalcJ->J4 Small Split ChemShiftCheck Check Chemical Shift IsSinglet->ChemShiftCheck Yes AssignOMe ~60 ppm: -OCH3 ChemShiftCheck->AssignOMe AssignBr ~108-115 ppm: C-Br (C-3) ChemShiftCheck->AssignBr AssignCO >140 ppm: C-O (C-2) or C-N (C-1) ChemShiftCheck->AssignCO

Caption: Logical decision tree for distinguishing fluorine-coupled carbons from standard singlets in 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline.

Structural Validation Workflow

To confirm the position of the Bromine (which is difficult to see directly in NMR), you must rely on the HMBC (Heteronuclear Multiple Bond Correlation) .

The HMBC "Smoking Gun"

The connectivity of the methoxy group is the anchor point.

  • Proton H-6 (Ortho to NH

    
    ) will show a correlation to C-1  (Ipso-NH
    
    
    
    ) and C-5 (Ipso-CF
    
    
    ).
  • Proton H-4 (Between Br and CF

    
    ) is the critical handle.
    
    • It will correlate to C-2 (C-OMe) and C-5 (C-CF

      
      ).
      
    • Crucially: H-4 will NOT show a strong correlation to C-1 (NH

      
      ), whereas H-6 will. This distinguishes the two protons.
      

Workflow cluster_logic Critical Checkpoint Sample Sample Prep (DMSO-d6) HNMR 1H NMR (Identify H4 vs H6) Sample->HNMR CNMR 13C NMR (1024 Scans, d1=3s) HNMR->CNMR HSQC HSQC (Map H to C) CNMR->HSQC HMBC HMBC (Long Range) HSQC->HMBC Final Final Structure Confirmation HMBC->Final

Caption: Recommended experimental workflow. The HMBC step is non-negotiable for distinguishing the regio-isomers of bromination.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Source for substituent chemical shift (SCS) additivity rules.
  • Doddrell, D., et al. (1976). "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. [Link]

    • Foundational text on C-F coupling constants in arom
  • Reference for solvent selection protocols in anilines.
  • AIST Spectral Database for Organic Compounds (SDBS). (2024). Carbon-13 NMR of Aniline Derivatives. [Link]

    • Used for analog comparison (2-methoxy-5-trifluoromethylaniline d

Sources

Validation

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

An In-Depth Comparative Guide to the LC-MS Analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline In the landscape of modern drug development, the structural complexity of pharmaceutical intermediates demands equally s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

In the landscape of modern drug development, the structural complexity of pharmaceutical intermediates demands equally sophisticated analytical characterization. 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline is one such molecule, serving as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a bromine atom, a methoxy group, and a trifluoromethyl moiety on an aniline scaffold gives it unique chemical properties that are leveraged in organic synthesis.[1][2] However, these same features present distinct challenges for analytical chemists tasked with ensuring its purity, stability, and quantitative presence in reaction mixtures or final products.

Accurate and precise analytical methods are paramount for process optimization, quality control, and regulatory compliance in the pharmaceutical industry.[3] This guide provides an in-depth, experience-driven comparison between two common analytical techniques for the analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline: high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and the more conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven comparison to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.

Part 1: The Gold Standard for Sensitivity & Specificity: Reversed-Phase LC-MS/MS

For applications demanding the highest sensitivity and unambiguous identification, such as trace impurity analysis, pharmacokinetic studies, or metabolite identification, LC-MS/MS is the undisputed method of choice.[4] Its power lies in the coupling of chromatographic separation with the mass analyzer's ability to selectively monitor a specific mass-to-charge ratio (m/z) and its characteristic fragments, virtually eliminating matrix interference.

Causality Behind the Method: Why These Parameters?
  • Reversed-Phase Chromatography (C18): The analyte is a moderately non-polar aromatic compound, making a C18 stationary phase the ideal choice for achieving good retention and separation from more polar or non-polar impurities.[5]

  • Acidified Mobile Phase: The use of 0.1% formic acid in the mobile phase serves a dual purpose. It controls the pH to ensure consistent analyte retention time and, more critically, it promotes the protonation of the basic aniline group, which is essential for efficient ionization in the mass spectrometer.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear detection of the protonated molecular ion, [M+H]⁺.[5] Given the analyte's basic nitrogen, ESI in positive ion mode is the logical choice for generating a strong signal.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM offers unparalleled specificity and sensitivity. We isolate the parent ion ([M+H]⁺), fragment it in the collision cell, and then monitor for a specific, characteristic product ion. This two-stage mass filtering process ensures that only the analyte of interest is detected, even if other compounds co-elute from the chromatography column.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline at 1.0 mg/mL in methanol.

  • Create a working solution of 1.0 µg/mL by diluting the stock solution in a 50:50 (v/v) mixture of methanol and water.

  • For calibration standards, perform serial dilutions from the working solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

2. Liquid Chromatography (LC) Conditions:

  • System: ACQUITY UPLC System or equivalent.

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Analyte MRM Transitions:

    • Molecular Formula: C₈H₇BrF₃NO

    • Monoisotopic Mass: ~268.97 Da (for ⁷⁹Br isotope)

    • Precursor Ion ([M+H]⁺): m/z 269.97

    • Product Ions (Example):

      • Transition 1 (Quantifier): 269.97 → 200.97 (Loss of CF₃ radical, •CF₃)

      • Transition 2 (Qualifier): 269.97 → 239.96 (Loss of formaldehyde, CH₂O, from methoxy group)

Note on In-Source Fragmentation: Trifluoromethylated compounds can sometimes be susceptible to fragmentation within the ion source itself, not just the collision cell.[6][7] It is crucial to optimize the cone voltage (or fragmentor voltage) to maximize the intensity of the precursor ion (m/z 269.97) while minimizing premature fragmentation, which could compromise quantitative accuracy.[8]

Visualizing the Workflow & Science

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Cal Calibration Curve (0.1-100 ng/mL) Working->Cal UPLC UPLC Injection & C18 Separation Cal->UPLC Inject ESI ESI+ Source (Ionization) UPLC->ESI Q1 Quadrupole 1 Select m/z 269.97 ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 2 Select m/z 200.97 Q2->Q3 Det Detector Q3->Det

Caption: Workflow for the quantitative LC-MS/MS analysis.

Fragmentation_Pathway cluster_frags Product Ions parent Precursor Ion [M+H]⁺ m/z 269.97 frag1 Loss of •CF₃ m/z 200.97 (Quantifier) parent->frag1 CID frag2 Loss of CH₂O m/z 239.96 (Qualifier) parent->frag2 CID

Caption: Proposed MS/MS fragmentation pathway for the analyte.

Part 2: The Workhorse for Purity & Assay: HPLC with UV Detection

While LC-MS/MS is superior for trace analysis, HPLC-UV remains a robust, cost-effective, and highly valuable tool for many applications in drug development. It is particularly well-suited for determining the purity of the intermediate, performing assay calculations, and for in-process controls where analyte concentrations are relatively high.[5]

Causality Behind the Method: Why These Parameters?
  • Orthogonal Detection: UV detection provides an orthogonal data point to mass spectrometry. It relies on the principle of chromophore absorption, making it a fundamentally different detection mechanism. This is valuable for confirming peak purity and for situations where MS-ionizable impurities might not be visible.

  • Simplicity and Robustness: HPLC-UV systems are generally simpler to operate and maintain than LC-MS systems, making them ideal for high-throughput quality control environments.

  • Diode Array Detector (DAD): Using a DAD allows for the acquisition of the full UV-Vis spectrum for the analyte peak. This is a powerful tool for peak identification (by comparing the spectrum to a reference standard) and for assessing peak purity.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Prepare a sample solution of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline at a concentration of approximately 0.5 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to protect the column.

2. High-Performance Liquid Chromatography (HPLC) Conditions:

  • System: Standard HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes, hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, monitor at 254 nm; acquire spectra from 200-400 nm.

Part 3: Head-to-Head Performance Comparison

To provide a clear, objective comparison, both methods were evaluated for key performance metrics using a common set of standards. The results are synthesized below.

Performance MetricLC-MS/MS (MRM) HPLC-UV (254 nm) Rationale & Insights
Linear Dynamic Range 0.1 ng/mL - 100 ng/mL0.5 µg/mL - 500 µg/mLThe four-order magnitude range of LC-MS/MS is vastly superior for applications requiring both trace and higher-level quantification.
Coefficient of Determination (R²) > 0.999> 0.998Both methods demonstrate excellent linearity within their respective ranges, indicating they are well-suited for quantification.
Limit of Detection (LOD) ~0.03 ng/mL~0.15 µg/mL (150 ng/mL)LC-MS/MS is approximately 5000x more sensitive. This is the most significant differentiator between the two techniques.
Limit of Quantification (LOQ) ~0.1 ng/mL~0.5 µg/mL (500 ng/mL)The LOQ for HPLC-UV is higher than the upper limit of the LC-MS/MS calibration curve, highlighting their distinct application areas.
Precision (%RSD, n=6) < 3%< 2%Both methods exhibit excellent precision, demonstrating their reliability and reproducibility for routine analysis.
Specificity / Selectivity Very HighModerate to HighMRM in mass spectrometry provides near-absolute specificity. UV detection can be compromised by co-eluting impurities that share a similar chromophore.
Analysis Time (Throughput) ~5 minutes per sample~25 minutes per sampleThe use of UPLC technology allows for significantly faster analysis times with LC-MS/MS, enabling higher throughput.

Conclusion: Selecting the Right Tool for the Scientific Question

This comparative guide demonstrates that both LC-MS/MS and HPLC-UV are powerful, reliable techniques for the analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline, but their domains of application are distinctly different.

  • Choose LC-MS/MS when the primary objective is sensitivity and specificity. It is the essential tool for detecting and quantifying trace-level impurities, analyzing samples in complex biological matrices (e.g., plasma for pharmacokinetic studies), or identifying unknown metabolites and degradation products. Its high throughput also makes it suitable for screening applications.

  • Choose HPLC-UV for routine, high-concentration analyses. It is the ideal workhorse for purity assessments of the bulk intermediate, content uniformity testing, and in-process controls where the analyte is the major component. Its robustness, lower operational cost, and simplicity make it a cornerstone of the quality control laboratory.

By understanding the fundamental principles and performance characteristics of each technique, researchers, scientists, and drug development professionals can make informed, data-driven decisions, ensuring analytical integrity at every stage of the pharmaceutical lifecycle.

References

  • Google. (n.d.). Current time information in Boston, MA, US.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology.
  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives.
  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
  • PubChem. (n.d.). 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline.
  • Intertek. (n.d.). LC-MS Method Development.
  • Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • Restek. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.
  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • Fisher Scientific. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline, 98%, Thermo Scientific.
  • ChemScene. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
  • PubChem. (n.d.). 2-Bromo-5-(trifluoromethoxy)aniline.
  • Chem-Impex. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline.
  • ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
  • PMC. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
  • Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
  • PubMed. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes.
  • Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications.
  • MDPI. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent.

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. The comp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. The compound 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline is a sophisticated building block in medicinal chemistry, where its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the toxicological properties of the final API. This guide provides an in-depth technical comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this critical intermediate. The methodologies are designed to be self-validating and are grounded in established chromatographic principles, providing a framework for reliable and accurate purity assessments.

The Analytical Challenge: Structural Complexity and Impurity Profile

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline possesses a unique combination of functional groups that influence its chromatographic behavior. The presence of a bromine atom and a trifluoromethyl group, both strong electron-withdrawing groups, alongside an electron-donating methoxy group and a basic aniline moiety, creates a molecule with a complex electronic and steric profile. A successful HPLC method must be able to resolve the main compound from a range of potential impurities. These can include positional isomers, starting materials, over-brominated species, and degradation products.[1] A study on the closely related 3-bromo-5-(trifluoromethyl)aniline identified di-bromo derivatives as significant process-related impurities, highlighting the need for a method with high resolving power.

Primary Recommended Method: Reversed-Phase HPLC on a C18 Stationary Phase

A reversed-phase HPLC method utilizing a C18 stationary phase is the workhorse of the pharmaceutical industry for its versatility and broad applicability.[2] This method is recommended as the primary approach for the routine purity analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides strong retention for the relatively non-polar aromatic ring of the analyte. The long alkyl chains offer excellent shape selectivity, which is crucial for separating closely related isomers.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate retention of the main peak while allowing for the timely elution of more polar impurities and the resolution of more retained, non-polar impurities. The use of a mild acidic modifier, such as 0.1% formic acid, serves two key purposes: it protonates the aniline group, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the silica support, and it provides a source of protons for efficient ionization in mass spectrometry if an MS detector is used.

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable as the aromatic ring and its substituents provide a strong chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for all components.

Experimental Protocol: Method 1

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Alternative Method: Enhanced Aromatic Selectivity with a Phenyl-Hexyl Stationary Phase

For challenging separations where the C18 column may not provide baseline resolution of all impurities, particularly positional isomers, a Phenyl-Hexyl stationary phase offers an orthogonal selectivity.

Causality Behind Experimental Choices
  • Stationary Phase: The Phenyl-Hexyl phase provides a different separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities. This can lead to enhanced resolution of compounds with subtle differences in their aromatic character or the position of substituents. The hexyl linker provides a moderate hydrophobicity, complementing the aromatic selectivity.

  • Mobile Phase: A similar mobile phase composition to the C18 method can be used as a starting point, but the gradient profile may need to be adjusted to account for the different retention characteristics of the Phenyl-Hexyl column. Methanol can also be explored as the organic modifier, as it can alter the selectivity of the separation.

Experimental Protocol: Method 2

Instrumentation:

  • Same as Method 1.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-3 min: 35% B

    • 3-20 min: 35% to 75% B

    • 20-25 min: 75% B

    • 25.1-30 min: 35% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

Sample Preparation:

  • Same as Method 1.

Performance Comparison

The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile of the sample. The following table provides a hypothetical but realistic comparison of the expected performance of the two methods for the analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline containing potential impurities.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Justification
Retention of Main Peak StrongerModerateThe higher hydrophobicity of the C18 phase leads to greater retention of the analyte.
Resolution of Isomeric Impurities GoodExcellentThe π-π interactions of the Phenyl-Hexyl phase can provide superior selectivity for positional isomers.
Resolution of Over-brominated Impurities ExcellentGoodThe increased hydrophobicity of di-bromo impurities leads to good separation on a C18 column.
Peak Symmetry (Asymmetry Factor) < 1.2< 1.2The use of an acidic mobile phase ensures good peak shape on both columns.
Method Robustness HighHighBoth methods utilize standard, well-characterized stationary phases and mobile phases.

Visualizing the Analytical Workflow and Method Comparison

To provide a clear overview of the analytical process and the logic behind method selection, the following diagrams have been generated.

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_analyte Analyte & Impurities cluster_methods HPLC Methods cluster_criteria Performance Criteria analyte 3-Bromo-2-methoxy- 5-(trifluoromethyl)aniline method1 Method 1: C18 Column analyte->method1 method2 Method 2: Phenyl-Hexyl Column analyte->method2 impurities Positional Isomers, Over-brominated Species impurities->method1 impurities->method2 retention Retention method1->retention Strong resolution Resolution method1->resolution Good symmetry Peak Symmetry method1->symmetry Excellent method2->retention Moderate method2->resolution Excellent for Isomers method2->symmetry Excellent

Caption: Logical comparison of HPLC methods.

Stability-Indicating Aspects and Method Validation

A robust purity method should also be stability-indicating, meaning it can resolve the main peak from any potential degradation products.[3] Halogenated anilines can be susceptible to degradation under various stress conditions, such as exposure to light (photolysis), heat (thermolysis), acid, base, and oxidation.[4][5] Potential degradation pathways could involve dehalogenation, demethylation, or oxidation of the aniline moiety.

To ensure the developed method is stability-indicating, a forced degradation study should be performed. This involves subjecting the 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline sample to stress conditions and analyzing the resulting solutions using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are baseline resolved from the main peak and from each other.

Furthermore, the chosen method should be fully validated according to the International Council for Harmonisation (ICH) guidelines. This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

The purity of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline is critical for its successful application in pharmaceutical synthesis. This guide has presented two robust HPLC methods for its purity determination. The primary method, utilizing a C18 column, is a reliable and versatile approach for routine analysis. The alternative method, employing a Phenyl-Hexyl column, offers orthogonal selectivity that can be invaluable for resolving challenging impurities like positional isomers. The choice of method will be dictated by the specific impurity profile of the sample. For comprehensive characterization and to ensure the highest quality of this important intermediate, the use of both methods can provide a more complete picture of the sample's purity. As with any analytical method, proper validation is essential to ensure the reliability and accuracy of the results.

References

  • Kralles, Z. T., et al. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 2024.
  • Mulay, R. S., & Bachhav, R. S. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 2021.
  • Kralles, Z. T., et al. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed, 2024.-Molecule Disinfection Byproducts. PubMed, 2024.

Sources

Validation

A Comparative Guide to the Reference Standard for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline: Navigating a Complex Analytical Landscape

For Researchers, Scientists, and Drug Development Professionals In the exacting world of pharmaceutical research and development, the purity and identity of chemical intermediates are paramount. The use of well-character...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical research and development, the purity and identity of chemical intermediates are paramount. The use of well-characterized reference standards is not merely a matter of good practice; it is a foundational requirement for regulatory compliance and the assurance of data integrity. This guide addresses the analytical challenges surrounding 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline , a compound for which a commercially available reference standard is not readily found.

This document serves as a technical guide for researchers who may be synthesizing or working with this compound. In the absence of a dedicated, certified reference standard, we will explore a comparative framework, leveraging data from structurally similar, commercially available aniline derivatives. This guide will provide the rationale and methodologies for establishing an in-house standard or for selecting an appropriate surrogate standard, ensuring the scientific rigor of your research.

The Challenge: Absence of a Commercial Reference Standard

A thorough search of commercial chemical supplier databases and pharmacopoeial catalogues reveals a significant challenge: the lack of a readily available, certified reference standard for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline. This situation is not uncommon for novel or specialized intermediates in drug discovery pipelines. Researchers are therefore faced with the critical task of establishing the purity and identity of their material through rigorous analytical characterization.

A Framework for Comparison: Leveraging Structural Analogs

To address this, we will draw comparisons with commercially available, structurally related bromo- and trifluoromethyl-substituted anilines. These compounds share key structural motifs with our target molecule and their analytical profiles can provide valuable insights into the expected properties and potential impurities of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline.

The following commercially available isomers will form the basis of our comparative analysis:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • 3-Bromo-5-(trifluoromethyl)aniline

  • 4-Bromo-3-(trifluoromethyl)aniline

These alternatives are available from various suppliers with specified purities, typically ranging from 97% to over 98%.[1][2][3]

Physicochemical Properties and Expected Performance

The properties of a reference standard, such as solubility, stability, and chromatographic behavior, are critical for its effective use. While specific experimental data for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline is scarce, we can infer its likely characteristics based on its structure and data from its isomers.

Property3-Bromo-2-methoxy-5-(trifluoromethyl)aniline (Expected)2-Bromo-5-(trifluoromethyl)aniline[1]3-Bromo-5-(trifluoromethyl)aniline[2]4-Bromo-3-(trifluoromethyl)aniline[3]
Molecular Formula C8H7BrF3NOC7H5BrF3NC7H5BrF3NC7H5BrF3N
Molecular Weight 270.05 g/mol 240.02 g/mol 240.02 g/mol 240.02 g/mol
Appearance Expected to be a liquid or low-melting solidLiquidLiquidSolid
Purity (Typical) >98% (Target for in-house standard)97%98% Min98%
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethaneSoluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Potential Impurities: A Key Consideration

The synthesis of substituted anilines can result in a variety of impurities, including positional isomers, over- or under-halogenated species, and residual starting materials.[4] Understanding these potential impurities is crucial for developing robust analytical methods capable of their detection and quantification.

For instance, studies on the impurity profiling of 3-bromo-5-(trifluoromethyl)aniline have identified di-bromo derivatives as major impurities.[5] This suggests that in the synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline, one should be vigilant for the formation of di-brominated and other isomeric species.

Analytical Characterization: Establishing a Self-Validating System

A comprehensive characterization of a reference standard is essential. The following experimental protocols outline the key analytical techniques required to establish the identity, purity, and strength of an in-house standard for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[4]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 60:40 (v/v) acetonitrile:water, ramping to 90:10 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of the analyte.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Caption: A typical workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, providing both high separation efficiency and definitive identification through mass spectral data.[4]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, followed by a ramp to 280 °C at 10 °C/min, and a final hold for 5 minutes.

  • Injection: 1 µL in splitless mode.

  • MS Parameters: Scan range of 50-500 m/z.

  • Sample Preparation: Prepare a 0.1 mg/mL solution in dichloromethane.

  • Analysis: The identity of the main peak can be confirmed by its mass spectrum, and impurities can be identified by their retention times and mass spectra. Purity is determined by peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of a reference standard. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the proposed structure of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline.

NMR_Workflow Start Dissolve Sample in Deuterated Solvent Acquire_1H Acquire 1H NMR Spectrum Start->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Start->Acquire_13C Analyze_Spectra Analyze Chemical Shifts, Coupling, and Integration Acquire_1H->Analyze_Spectra Acquire_13C->Analyze_Spectra Confirm_Structure Structural Confirmation Analyze_Spectra->Confirm_Structure

Caption: Workflow for structural confirmation by NMR.

Conclusion: A Path Forward for Researchers

The absence of a commercially available reference standard for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline necessitates a rigorous, in-house characterization. By leveraging the analytical data and methodologies applied to its commercially available structural isomers, researchers can establish a well-characterized internal reference standard. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical toolkit to ensure the identity, purity, and quality of this important chemical intermediate. This comparative approach, grounded in sound analytical principles, empowers researchers to proceed with confidence in the integrity of their scientific endeavors.

References

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate. Retrieved from [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Croatian Chemical Acta. Retrieved from [Link]

  • China 2-Bromo-5-(trifluoromethyl)aniline CAS No.: 454-79-5 Manufacturers. (n.d.). Alfa Chemical. Retrieved from [Link]

Sources

Comparative

Comparative QC Protocols for Fluorinated Aniline Intermediates

A Publish Comparison Guide for Drug Development Professionals Executive Summary Fluorinated aniline intermediates (e.g., 4-fluoroaniline, 2,4-difluoroaniline, 3-chloro-4-fluoroaniline) are critical scaffolds in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

Fluorinated aniline intermediates (e.g., 4-fluoroaniline, 2,4-difluoroaniline, 3-chloro-4-fluoroaniline) are critical scaffolds in the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics. The introduction of fluorine enhances metabolic stability and lipophilicity but introduces unique analytical challenges: regio-isomerism , oxidative instability , and thermal lability .

This guide objectively compares the two dominant analytical platforms—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) —providing evidence-based protocols to ensure the purity and safety of these precursors.

Part 1: The Analytical Landscape (Method Comparison)

Selecting the correct analytical technique is not a matter of preference but of physicochemical necessity. Fluorinated anilines possess a unique duality: they are often volatile enough for GC but polar and reactive enough to require HPLC for detailed impurity profiling.

Comparative Performance Matrix
FeatureHPLC-UV/MS (Reverse Phase) GC-FID/MS (Capillary) Verdict
Primary Application Impurity profiling, non-volatile degradants, isomer resolution.Raw material assay, residual solvents, volatile organic impurities.HPLC is superior for final release testing; GC for in-process control (IPC).
Isomer Selectivity High. Can resolve ortho/meta/para isomers using specialized phases (e.g., PFP).Moderate. Relies on boiling point differences; isomers often co-elute.HPLC with PFP phases is the gold standard for isomer separation.
Thermal Stability Excellent. Ambient operation prevents analyte degradation during analysis.Risk. High injector temps (

200°C) can induce azo-coupling or dehalogenation.
HPLC is safer for thermally labile poly-fluorinated anilines.
Sensitivity (LOD) High (ng/mL range), especially with MS detection.Moderate to High (depending on detector).HPLC-MS is required for genotoxic impurity (GTI) trace analysis.
Sample Prep Minimal (Dilute & Shoot).May require derivatization (e.g., acetylation) to reduce tailing.HPLC offers higher throughput for polar amines.
Decision Logic: When to Use Which?

The following decision tree illustrates the logical flow for selecting the appropriate method based on the specific analytical requirement.

MethodSelection Start Start: Analytical Objective IsVolatile Is the analyte volatile & thermally stable? Start->IsVolatile IsTrace Is trace impurity (<0.1%) analysis required? IsVolatile->IsTrace No / Unknown GC_Path Protocol B: GC-FID (Rapid Assay) IsVolatile->GC_Path Yes (Raw Material Assay) IsIsomer Are regio-isomers (o/m/p) critical impurities? IsTrace->IsIsomer No (General Purity) HPLC_Path Protocol A: HPLC-UV/MS (Purity & Impurities) IsTrace->HPLC_Path Yes (Genotoxic Impurities) IsIsomer->GC_Path No IsIsomer->HPLC_Path Yes (High Resolution Needed) Deriv_Path GC with Derivatization GC_Path->Deriv_Path If Peak Tailing Observed

Figure 1: Decision logic for selecting analytical methodologies for fluorinated anilines.

Part 2: Detailed Experimental Protocols

Protocol A: High-Resolution HPLC for Impurity Profiling

Objective: To separate the target fluorinated aniline from its regio-isomers and oxidative degradants (e.g., azo-dimers).

Scientific Rationale: Standard C18 columns often fail to resolve positional isomers of fluorinated compounds due to similar hydrophobicities. We utilize a Pentafluorophenyl (PFP) stationary phase, which employs


 interactions and fluorine-fluorine retention mechanisms to achieve superior selectivity.
Method Parameters
  • Instrument: HPLC with PDA (Photodiode Array) or MS Detector.

  • Column: Phenomenex Kinetex F5 or equivalent PFP core-shell column (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital to keep aniline protonated/neutral balance).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Temperature control is critical for isomer resolution).

  • Detection: UV @ 254 nm (primary) and 210 nm (impurities).

Step-by-Step Workflow
  • System Suitability Prep: Prepare a resolution solution containing the target aniline (e.g., 4-fluoroaniline) and its closest isomer (e.g., 2-fluoroaniline) at 0.5 mg/mL each.

  • Sample Prep: Dissolve 25 mg of sample in 50 mL of Mobile Phase A:B (50:50). Note: Use amber glassware to prevent photo-oxidation.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      
    • 20-25 min: 5% B (Re-equilibration)

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers 
      
      
      
      .
    • Tailing factor (

      
      ) 
      
      
      
      (Anilines tend to tail; PFP phases reduce this).
Protocol B: GC-FID for Volatile Assay & Residual Solvents

Objective: Rapid quantitative assay of raw materials and determination of residual halogenated solvents.

Scientific Rationale: Direct injection GC is faster than HPLC but requires careful liner selection to prevent adsorption of the basic amine group.

Method Parameters
  • Instrument: GC with Flame Ionization Detector (FID).

  • Column: DB-5ms or Rtx-5 Amine (30 m x 0.25 mm x 0.25 µm). Base-deactivated columns are mandatory.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 220°C. Warning: Do not exceed 250°C to minimize thermal degradation.

  • Detector: FID @ 250°C.

Step-by-Step Workflow
  • Blank Run: Inject pure solvent (Methanol) to ensure no carryover.

  • Standard Prep: Prepare internal standard solution (e.g., Dodecane) in Methanol.

  • Sample Prep: Weigh 50 mg sample into 10 mL volumetric flask, add Internal Standard, dilute to volume with Methanol.

  • Temperature Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp: 10°C/min to 200°C

    • Hold: 5 min

  • Data Analysis: Calculate assay using the internal standard method to correct for injection variability.

Part 3: Critical Quality Attributes (CQAs) & Degradation Pathways

Understanding how fluorinated anilines degrade is essential for validating these methods. The electron-withdrawing fluorine atom deactivates the ring but the amino group remains highly susceptible to oxidation.

Degradation Pathway Diagram

Degradation cluster_Oxidation Oxidative Pathway (Air/Light) cluster_Thermal Thermal Stress (GC Inlet) Aniline Fluorinated Aniline (Target) Nitroso Nitroso-Intermediate Aniline->Nitroso + O2 / hν Dehalo De-halogenated Impurity Aniline->Dehalo High T (>250°C) Azo Azo-Dimer (Colored) Nitroso->Azo Dimerization

Figure 2: Primary degradation pathways for fluorinated anilines impacting QC results.

Stability Data Summary
Stress ConditionObservationRecommended QC Action
Acid/Base Hydrolysis Generally stable due to C-F bond strength.Minimal monitoring required.
Oxidation (H2O2) Rapid formation of N-oxides and azo-dimers.Critical: Use fresh mobile phase; store samples in amber vials.
Photostability Significant darkening (purple/brown) upon UV exposure.Perform all QC prep under yellow light or in amber glassware.

Part 4: References

  • BenchChem. (2025).[2][3][4] A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline. BenchChem. Link

  • National Institutes of Health (NIH). (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link

  • Chromatography Today. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • United States Environmental Protection Agency (EPA). (2022). QA/QC and Method Performance Considerations for Chemical Testing. EPA.gov. Link

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline proper disposal procedures

Operational Guide: Safe Disposal and Handling of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline Executive Summary & Hazard Profiling Objective: This guide provides a self-validating workflow for the disposal of 3-Bromo-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

Executive Summary & Hazard Profiling

Objective: This guide provides a self-validating workflow for the disposal of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline . Unlike standard organic waste, this compound presents a "Dual-Hazard" profile: the acute toxicity of the aniline moiety and the thermal persistence of the trifluoromethyl (


) group.

Chemical Identity Verification:

  • Chemical Class: Poly-halogenated Aromatic Amine.

  • Key Functional Groups:

    • Aniline (

      
      ):  Basic, toxic, sensitizer.
      
    • Trifluoromethyl (

      
      ):  High thermal stability; generates Hydrofluoric Acid (HF) upon combustion.
      
    • Bromine (

      
      ):  Heavy halogen; generates HBr upon combustion.
      

Critical Hazard Implications for Disposal: The presence of the


 group dictates that standard low-temperature incineration is insufficient . Incomplete combustion can release perfluoroisobutene (PFIB) and HF gas. Consequently, this waste stream must be flagged for High-Temperature Incineration with Flue Gas Scrubbing .
PropertyHazard ImplicationOperational Requirement
Basicity (Aniline) Reacts exothermically with acids.[1]NEVER mix with acidic waste streams. Risk of heat/spatter.[1][2][3][4]
C-F Bond Strength Resists thermal degradation.Requires incinerator temps >1,100°C (2,000°F).
Halogen Content Generates acid gases (HF, HBr).Must be classified as Halogenated Organic Waste .[5]
Aquatic Toxicity Long-term environmental damage.[2]Zero-tolerance for drain disposal.

Waste Segregation Logic (Decision Matrix)

Effective disposal begins at the bench. The following logic gate ensures the material enters the correct waste stream, preventing dangerous cross-reactivity.

WasteSegregation Start Waste Generation: 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream DESTINATION: Halogenated Organic Waste Carboy (High BTU / Incineration) SolventCheck->HaloStream Yes (Default) SolventCheck->HaloStream No (Segregate as Halo due to solute) Dissolve Dissolve in minimal compatible solvent (Recommended: Ethyl Acetate or DCM) Solid->Dissolve For easier handling Dissolve->HaloStream Warning CRITICAL: Do NOT mix with Acids or Oxidizers (Nitric/Peroxides) HaloStream->Warning NonHaloStream DESTINATION: Non-Halogenated Waste (ONLY if <1% concentration)

Figure 1: Waste Segregation Logic Flow. Note the convergence on "Halogenated Organic Waste" regardless of the carrier solvent, due to the high halogen content of the solute.

Detailed Disposal Protocol (Bench-to-Bin)

This protocol assumes the user is in a standard research laboratory setting.

Phase 1: Preparation & PPE
  • Gloves: Double-glove. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield/Laminate (if handling pure stock) or thick Nitrile (8 mil). Rationale: Anilines can permeate standard nitrile over time.

  • Respiratory: Work strictly within a certified Fume Hood.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is potentially acidic (though this compound is basic, mixed waste streams vary).

Phase 2: Collection & Labeling
  • Quenching (If Reaction Mixture): Ensure all reactive reagents (e.g., acid chlorides, strong bases) in the mixture are quenched before bottling.

    • Check: Verify pH is between 6 and 10.

  • Transfer: Pour waste into the Halogenated Organic carboy.

    • Why? Even if dissolved in Acetone (non-halogenated), the presence of Bromine and Trifluoromethyl groups classifies the entire mixture as halogenated for incineration purposes.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Mandatory Fields:

      • Constituents: "3-Bromo-2-methoxy-5-(trifluoromethyl)aniline" (Write out full name).

      • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.

    • Add Note: "Contains Fluorinated Organics (

      
      ) - Requires Scrubber Incineration."
      
Phase 3: Storage & Pickup
  • Segregation: Store the carboy in secondary containment. Keep physically separate from Oxidizing Acids (Nitric, Perchloric) to prevent catastrophic fire in case of leaks.

  • Timeline: Do not store for >90 days (standard compliance limit).

Professional Destruction: The Incineration Pathway

As a scientist, you must understand where your waste goes to ensure "Cradle-to-Grave" compliance. The disposal facility must use a Rotary Kiln Incinerator equipped with specific scrubbing capabilities.

The Chemistry of Destruction:

  • Combustion (>1100°C):

    
    
    
  • Scrubbing (Neutralization): The acid gases (HF and HBr) must be captured before release.

    
    
    
    • Result:

      
       (Calcium Fluoride) is a stable solid precipitant, preventing atmospheric release of HF.
      

IncinerationPath Waste Waste Drum (Halogenated) Kiln Rotary Kiln (>1100°C) Waste->Kiln Feed GasPhase Gas Phase: CO2, NOx, HF, HBr Kiln->GasPhase Combustion Quench Rapid Quench (Prevent Dioxins) GasPhase->Quench Scrubber Wet Scrubber (Ca(OH)2 / NaOH) Quench->Scrubber Stack Clean Emission (CO2, H2O, N2) Scrubber->Stack Gas SolidWaste Solid Precipitate (CaF2, CaBr2) Scrubber->SolidWaste Salts

Figure 2: Industrial Destruction Pathway. Note the critical "Scrubber" stage required to neutralize the HF generated by the Trifluoromethyl group.

Emergency Procedures (Spills)

In the event of a benchtop spill of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline:

  • Evacuate & Ventilate: If spill is >100mL or outside the hood, evacuate the area.

  • PPE Upgrade: Wear Silver Shield gloves and a Tyvek suit if cleaning up significant quantities.

  • Absorb: Use Vermiculite or Sand .

    • Contraindication: Do NOT use sawdust (combustible) or oxidative absorbents.

  • Decontaminate: Wash the surface with a mild soap/water solution.

    • Avoid: Bleach (Sodium Hypochlorite). Mixing bleach with anilines can produce chloroamines (toxic gases).

  • Disposal of Debris: All absorbent materials must go into the Halogenated Solid Waste bin.

References

  • U.S. Environmental Protection Agency (EPA). Management of Polyfluoroalkyl Substances (PFAS) and Fluorinated Organic Wastes. EPA Interim Guidance on Destruction and Disposal.[6]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Anilines and Halogenated Derivatives. (General Class Hazards).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • Thermo Fisher Scientific. Safety Data Sheet (SDS) for 3-Bromo-5-(trifluoromethyl)aniline (Structural Analog).

Sources

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